4-Hydroxy-7-iodoquinoline
Description
BenchChem offers high-quality 4-Hydroxy-7-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHXKFDDHQTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496603 | |
| Record name | 7-Iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22297-71-8 | |
| Record name | 7-Iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-iodoquinoline
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant biological activities. Among these, 4-hydroxy-7-iodoquinoline stands as a molecule of interest, potentially serving as a key intermediate in the synthesis of targeted therapeutics. Its journey from a synthetic concept to a well-characterized building block hinges on the rigorous application of spectroscopic techniques.
This guide is crafted not as a mere repository of data but as a practical, in-depth resource for the discerning scientist. It is born from the reality that while the synthesis of novel compounds is often achievable, their detailed spectroscopic data is not always readily available in the public domain. Herein, we address this gap by providing a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxy-7-iodoquinoline. Our approach is twofold: first, we present the established, experimentally-derived spectroscopic data for the parent molecule, 4-hydroxyquinoline. Second, we leverage our expertise to provide a detailed, predictive analysis of how the introduction of an iodine atom at the 7-position will modulate these spectra. This predictive framework is grounded in the fundamental principles of spectroscopy and substituent effects, offering a robust guide for researchers working with this and related halogenated quinoline derivatives.
The protocols and interpretations that follow are designed to be self-validating, encouraging a deep understanding of not just the "what" but the "why" behind the data. It is our hope that this guide will empower researchers to confidently synthesize, purify, and characterize 4-hydroxy-7-iodoquinoline, accelerating the pace of innovation in their respective fields.
I. Molecular Structure and Key Spectroscopic Features
4-Hydroxy-7-iodoquinoline is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an iodine atom at the 7-position. The presence of these functional groups, along with the aromatic quinoline core, gives rise to a unique spectroscopic fingerprint. It is important to note the tautomeric nature of 4-hydroxyquinolines, which can exist in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. In solution and the solid state, the keto form is often predominant. For the purpose of this guide, we will consider the implications of this tautomerism on the spectroscopic data.
Caption: Molecular structure of 4-hydroxy-7-iodoquinoline (keto tautomer shown).
II. Synthesis and Purification of 4-Hydroxy-7-iodoquinoline
A plausible synthetic route to 4-hydroxy-7-iodoquinoline involves the Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines.
Caption: Synthetic workflow for 4-hydroxy-7-iodoquinoline.
Experimental Protocol: Synthesis
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-iodoaniline with 1.5 equivalents of diethyl malonate. Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, slowly raise the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization. The reaction mixture will become viscous.
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C and then pour it into a vigorously stirred solution of 10% aqueous sodium hydroxide.
-
Purification: Heat the aqueous solution to boiling and filter to remove any insoluble impurities. Acidify the filtrate with acetic acid to precipitate the crude 4-hydroxy-7-iodoquinoline. The solid can be collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to yield the pure product.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.
Reference Data: ¹H NMR of 4-Hydroxyquinoline (in DMSO-d₆) [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.97 | d | ~7.4 |
| H-3 | ~6.12 | d | ~7.4 |
| H-5 | ~8.17 | d | ~8.2 |
| H-6 | ~7.36 | t | ~7.6 |
| H-7 | ~7.68 | t | ~7.7 |
| H-8 | ~7.61 | d | ~8.1 |
| N-H | ~11.91 | br s | - |
| O-H | - | - | Tautomeric with N-H |
Predicted ¹H NMR Spectrum of 4-Hydroxy-7-iodoquinoline (in DMSO-d₆)
The introduction of the iodine atom at the 7-position will primarily influence the chemical shifts and coupling patterns of the protons on the carbocyclic ring (H-5, H-6, and H-8).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~7.9-8.0 | d | ~7.4 | Minimal change expected as it is distant from the substituent. |
| H-3 | ~6.1-6.2 | d | ~7.4 | Minimal change expected. |
| H-5 | ~8.2-8.3 | d | ~8.5 | The iodine at the para position (relative to H-5) will have a minor deshielding effect. |
| H-6 | ~7.8-7.9 | dd | J_ortho ≈ 8.5, J_meta ≈ 1.5 | The proton at C-6 is now ortho to the iodine, which will cause a significant downfield shift due to the anisotropic effect of iodine. It will be split by H-5 (ortho) and H-8 (meta). |
| H-8 | ~7.9-8.0 | d | J_meta ≈ 1.5 | The proton at C-8 is now meta to the iodine, and will experience a smaller downfield shift. It will be split by H-6 (meta). |
| N-H | ~11.9-12.0 | br s | - | Minimal change expected. |
B. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Reference Data: ¹³C NMR of 4-Hydroxyquinoline (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~140.0 |
| C-3 | ~110.0 |
| C-4 | ~177.0 |
| C-4a | ~125.0 |
| C-5 | ~124.0 |
| C-6 | ~123.0 |
| C-7 | ~132.0 |
| C-8 | ~118.0 |
| C-8a | ~140.0 |
Predicted ¹³C NMR Spectrum of 4-Hydroxy-7-iodoquinoline (in DMSO-d₆)
The iodine atom will have a significant impact on the chemical shifts of the carbons in the carbocyclic ring, most notably the carbon to which it is attached (C-7).
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | ~140.0 | Minimal change expected. |
| C-3 | ~110.0 | Minimal change expected. |
| C-4 | ~177.0 | Minimal change expected. |
| C-4a | ~125.0 | Minimal change expected. |
| C-5 | ~126.0 | Minor deshielding effect from the iodine at the meta position. |
| C-6 | ~130.0 | Deshielding effect from the iodine at the ortho position. |
| C-7 | ~95.0 | Significant upfield shift due to the "heavy atom effect" of iodine directly attached to this carbon. |
| C-8 | ~120.0 | Minor deshielding effect from the iodine at the meta position. |
| C-8a | ~141.0 | Minor deshielding effect. |
IV. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Reference Data: Key IR Absorptions for 4-Hydroxyquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | N-H and O-H stretching (due to tautomerism and hydrogen bonding) |
| ~1640 | Strong | C=O stretching (keto form) |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |
| ~1200-1000 | Medium | C-O stretching |
| ~800-700 | Strong | C-H out-of-plane bending |
Predicted Key IR Absorptions for 4-Hydroxy-7-iodoquinoline
The overall IR spectrum of 4-hydroxy-7-iodoquinoline is expected to be similar to that of 4-hydroxyquinoline, with some key differences.
| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale for Prediction |
| 3400-2500 | Broad | N-H and O-H stretching | The presence of the tautomeric equilibrium and hydrogen bonding will remain. |
| ~1640 | Strong | C=O stretching | The carbonyl stretch of the keto form will still be a prominent feature. |
| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching | These characteristic aromatic stretches will be present. |
| ~1200-1000 | Medium | C-O stretching | The C-O stretch will be observable. |
| ~850-800 | Strong | C-H out-of-plane bending | The substitution pattern on the benzene ring is altered, which will change the pattern of the C-H out-of-plane bending vibrations. A strong band in this region is often indicative of a 1,2,4-trisubstituted benzene ring. |
| Below 600 | Medium | C-I stretching | The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹. |
V. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Reference Data: Mass Spectrum of 4-Hydroxyquinoline [1]
-
Molecular Ion (M⁺): m/z 145
-
Key Fragments: m/z 117 ([M-CO]⁺), m/z 90, m/z 63
Predicted Mass Spectrum of 4-Hydroxy-7-iodoquinoline
Caption: Predicted mass fragmentation pathway for 4-hydroxy-7-iodoquinoline.
The molecular weight of 4-hydroxy-7-iodoquinoline is 271.04 g/mol .
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 271 , corresponding to the molecular ion. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean M⁺ peak.
-
Key Fragmentation Patterns:
-
Loss of CO: A fragment at m/z 243 resulting from the loss of a carbon monoxide molecule from the quinolone ring is anticipated, similar to the fragmentation of 4-hydroxyquinoline.
-
Loss of Iodine: A fragment at m/z 144 corresponding to the loss of the iodine radical is highly probable.
-
Loss of HCN: Subsequent fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN) from the [M-CO]⁺ fragment, could lead to a peak at m/z 216 .
-
VI. Conclusion and Best Practices
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-hydroxy-7-iodoquinoline. By grounding our predictions in the solid experimental data of the parent 4-hydroxyquinoline molecule and established principles of chemical spectroscopy, we offer a reliable roadmap for researchers.
Best Practices for Experimental Validation:
-
Purity is Paramount: Ensure the synthesized 4-hydroxy-7-iodoquinoline is of high purity before spectroscopic analysis to avoid misleading data from impurities. Recrystallization and chromatographic techniques are recommended.
-
Multi-technique Approach: The synergistic use of NMR, IR, and MS is crucial for unambiguous structure confirmation.
-
2D NMR Spectroscopy: For definitive assignment of proton and carbon signals, especially in complex aromatic systems, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtaining a high-resolution mass spectrum is essential.
By following the synthetic protocols and utilizing the predictive spectroscopic data within this guide, researchers will be well-equipped to confidently work with 4-hydroxy-7-iodoquinoline and advance their scientific endeavors.
VII. References
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Hydroxy-7-iodoquinoline: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-7-iodoquinoline, a halogenated derivative of the versatile quinoline scaffold. While the quinoline core is a well-established pharmacophore in medicinal chemistry, this guide delves into the specific attributes of the 4-hydroxy-7-iodo substitution pattern. We will explore its historical context, detail plausible synthetic routes based on established quinoline chemistry, and examine its known and potential biological activities, including its role as an antimicrobial and anticancer agent. This document aims to serve as a foundational resource for researchers interested in the further development and application of this intriguing molecule.
Introduction: The Quinoline Scaffold and the Significance of Halogenation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets.
Halogenation, in particular the introduction of an iodine atom, can profoundly influence a molecule's therapeutic potential. The presence of iodine can enhance lipophilicity, facilitating passage through biological membranes, and can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. In the context of hydroxyquinolines, the interplay between the hydroxyl group, the quinoline nitrogen, and a halogen substituent creates a unique chemical entity with distinct biological properties. This guide focuses specifically on 4-Hydroxy-7-iodoquinoline, a molecule at the intersection of these key structural features.
Discovery and Historical Context
The synthesis and investigation of halogenated hydroxyquinolines, therefore, represent a logical progression in the exploration of this chemical space. While the specific historical development of 4-Hydroxy-7-iodoquinoline remains an area for further scholarly investigation, its study is a testament to the enduring interest in modifying the quinoline scaffold to uncover new therapeutic agents.
Chemical Synthesis and Characterization
A definitive, step-by-step protocol for the synthesis of 4-Hydroxy-7-iodoquinoline is not explicitly detailed in a single primary research article. However, based on established synthetic methodologies for analogous quinoline derivatives, a plausible and efficient synthetic strategy can be devised.
Proposed Synthetic Pathway: Electrophilic Iodination of 4-Hydroxyquinoline
The most direct route to 4-Hydroxy-7-iodoquinoline is likely the electrophilic iodination of a 4-hydroxyquinoline precursor. This approach leverages the electron-rich nature of the quinoline ring, which is further activated by the hydroxyl group, to direct the incoming electrophile.
Caption: Proposed synthesis of 4-Hydroxy-7-iodoquinoline.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on the synthesis of similar halo-hydroxyquinolines. Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
4-Hydroxyquinoline
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Dimethylformamide (DMF) or Acetic Acid
-
Sodium Bicarbonate Solution (Saturated)
-
Sodium Thiosulfate Solution (10%)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyquinoline (1 equivalent) in a suitable solvent such as DMF or acetic acid.
-
Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. If iodine was used as the iodinating agent, wash the mixture with a 10% sodium thiosulfate solution to remove any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Hydroxy-7-iodoquinoline.
Physicochemical Characterization (Anticipated Data)
| Analytical Technique | Expected Observations |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 200-250 °C |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the proton at the 3-position, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the nine carbon atoms of the quinoline ring, with the carbon bearing the hydroxyl group and the carbon at the 2-position appearing at lower field. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₉H₆INO (M⁺ = 271.06 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |
Biological Activities and Mechanism of Action
The quinoline scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] The introduction of a hydroxyl group and an iodine atom to this core is expected to modulate its pharmacological profile.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of various 4-hydroxyquinoline derivatives against a range of cancer cell lines.[4] For instance, certain derivatives have shown cytotoxic activity against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines (Colo 205 and Colo 320).[3] While specific IC₅₀ values for 4-Hydroxy-7-iodoquinoline are not yet reported, it is a promising candidate for anticancer drug development. The proposed mechanisms of action for related compounds often involve the induction of apoptosis.
Caption: Potential anticancer mechanisms of 4-Hydroxy-7-iodoquinoline.
Antimicrobial Activity
Hydroxyquinoline derivatives have a long history of use as antimicrobial agents. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. While specific minimum inhibitory concentration (MIC) values for 4-Hydroxy-7-iodoquinoline are not available, related iodinated quinoline derivatives have demonstrated antimicrobial activity.[6] It is plausible that 4-Hydroxy-7-iodoquinoline would exhibit activity against a range of bacterial and fungal pathogens.
Mechanism of Action: The Role of Metal Ion Chelation
A key feature of hydroxyquinolines that contributes to their biological activity is their ability to chelate metal ions. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a bidentate ligand that can bind to essential metal ions such as iron, copper, and zinc. This chelation can disrupt crucial enzymatic processes within cancer cells or microorganisms, leading to cell death. The presence of the iodine atom may further enhance this activity by modulating the electronic properties and lipophilicity of the molecule.
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of 4-Hydroxy-7-iodoquinoline, a series of standardized in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 4-Hydroxy-7-iodoquinoline (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of 4-Hydroxy-7-iodoquinoline in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for biological evaluation.
Future Outlook and Conclusion
4-Hydroxy-7-iodoquinoline represents a promising, yet underexplored, molecule within the vast landscape of quinoline derivatives. While its specific discovery and detailed characterization require further investigation, its structural features suggest significant potential as both an anticancer and antimicrobial agent. The proposed synthetic route provides a clear path for its preparation, and the outlined biological evaluation protocols offer a framework for systematically assessing its therapeutic efficacy.
Future research should focus on the definitive synthesis and full spectroscopic characterization of 4-Hydroxy-7-iodoquinoline. Subsequent in-depth biological studies are warranted to determine its IC₅₀ values against a panel of cancer cell lines and its MIC values against a broad spectrum of pathogenic microorganisms. Elucidating its precise mechanism of action, particularly the role of metal ion chelation and its impact on cellular pathways, will be crucial for its further development as a potential therapeutic agent. This technical guide serves as a call to action for the scientific community to further investigate this intriguing compound and unlock its full therapeutic potential.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids [mdpi.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis & Strategic Application of 4-Hydroxy-7-iodoquinoline
Executive Summary
4-Hydroxy-7-iodoquinoline (7-iodo-4-quinolinol) is a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for the synthesis of kinase inhibitors, antimalarials, and high-affinity imaging ligands. Its structural utility lies in its orthogonal reactivity: the 4-hydroxyl group allows for conversion to a leaving group (Cl/Br) for SNAr reactions, while the 7-iodo moiety provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) late in the synthetic sequence.
This guide details the robust synthesis of this scaffold, focusing on the Gould-Jacobs reaction , which remains the industry standard due to its scalability and atom economy compared to alternative lithiation or Conrad-Limpach routes.
Part 1: Retrosynthetic Analysis & Strategic Disconnections
To understand the choice of starting materials, one must visualize the assembly of the quinoline core. The most reliable disconnection for the 4-hydroxy-7-iodo substitution pattern breaks the N1-C2 and C3-C4 bonds, tracing back to an aniline derivative and a malonate fragment.
DOT Diagram: Retrosynthetic Pathway
Caption: Retrosynthetic logic tracing the target scaffold back to commercially available 3-iodoaniline and EMME via the Gould-Jacobs protocol.
Part 2: Primary Starting Materials
The success of this synthesis is strictly dependent on the purity and handling of the starting materials (SM). Impurities in the aniline SM can lead to inseparable regioisomers.
Material Specifications Table
| Component | Chemical Name | CAS Reg. No. | Role | Critical Specification |
| SM 1 | 3-Iodoaniline | 626-01-7 | Core Scaffold | Purity >98% . Must be free of 2-iodo and 4-iodo isomers to prevent regioisomeric product mixtures. Light sensitive—store in amber glass. |
| SM 2 | Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | C3-C4-C4a Fragment | Purity >97% . Ensure no diethyl malonate impurities, which lower yield during the condensation step. |
| Solvent A | Dowtherm A | 8004-13-5 | Cyclization Medium | Eutectic mixture of diphenyl oxide and biphenyl. Required for high boiling point (258°C). |
| Reagent | Sodium Hydroxide (aq) | 1310-73-2 | Hydrolysis | 2N to 5N solution. |
Why 3-Iodoaniline? (The Regioselectivity Factor)
Using 3-iodoaniline (meta-substituted) is the pivotal strategic choice.
-
Electronic Effect: The amino group directs the cyclization.
-
Steric Control: In the thermal cyclization step, ring closure can theoretically occur at the carbon ortho to the amine (position 2 or 6 of the aniline ring), leading to either the 5-iodo or 7-iodo quinoline.
-
Outcome: Cyclization para to the bulky iodine atom (leading to the 7-iodo isomer) is sterically favored over cyclization ortho to the iodine (which would yield the 5-iodo isomer).
Part 3: Step-by-Step Synthetic Protocol (Gould-Jacobs)
This protocol is designed for a standard laboratory scale (e.g., 50 mmol) but is scalable to kilogram quantities.
Phase 1: Condensation (Formation of the Enamine)
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head).
-
Reaction: Charge the flask with 3-iodoaniline (1.0 equiv) and EMME (1.1 equiv). No solvent is strictly necessary, but ethanol can be used.
-
Process: Heat the mixture to 100–110°C.
-
Observation: Ethanol is generated as a byproduct. Remove it via the Dean-Stark trap to drive the equilibrium forward.
-
Endpoint: Reaction is complete when ethanol evolution ceases (approx. 2–4 hours). The product, diethyl (((3-iodophenyl)amino)methylene)malonate, often solidifies upon cooling.
-
QC Check: 1H NMR should show the disappearance of the aniline NH2 peak and the appearance of the vinyl proton doublet (~8.5 ppm).
Phase 2: Thermal Cyclization (The Critical Step)
Safety Note: This step requires temperatures ~250°C. Use a sand bath or heating mantle with high-temp silicon oil. Ensure the hood sash is down.
-
Solvent: Add Dowtherm A (approx. 5–10 mL per gram of substrate) to the enamine intermediate.
-
Reaction: Heat the solution rapidly to reflux (250–257°C). Rapid heating minimizes polymer formation.
-
Duration: Maintain reflux for 30–60 minutes.
-
Workup (The "Dowtherm Crash"):
-
Cool the mixture to room temperature.
-
Add a non-polar solvent (Hexanes or Heptane) to the reaction mixture. The polar quinoline ester will precipitate, while the Dowtherm A remains in solution.
-
Filter the solid and wash extensively with hexanes to remove residual high-boiling solvent.
-
-
Product: Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.
Phase 3: Saponification and Decarboxylation
-
Hydrolysis: Suspend the ester in 2N NaOH (aq) and reflux for 2–4 hours. The solid will dissolve as the salt forms, then potentially re-precipitate. Acidify with HCl to pH 3–4 to precipitate the free carboxylic acid. Filter and dry.[1][2]
-
Decarboxylation:
-
Suspend the dried carboxylic acid in Diphenyl ether or perform neat pyrolysis (if scale allows).
-
Heat to 250–260°C until CO2 evolution ceases (bubbler monitoring).
-
Alternative (Cleaner): Microwave irradiation in a high-boiling solvent often provides cleaner decarboxylation profiles.
-
-
Final Purification: The crude 4-hydroxy-7-iodoquinoline can be recrystallized from DMF/Ethanol or purified via acid-base extraction.
Part 4: Regiochemistry & Troubleshooting Logic
The most common failure mode in this synthesis is the formation of the 5-iodo isomer or incomplete cyclization.
DOT Diagram: Regioselectivity Decision Tree
Caption: Steric hindrance of the iodine atom directs cyclization away from the ortho-position, favoring the 7-iodo isomer.
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete water/ethanol removal. | Use active 4Å molecular sieves or a vigorous nitrogen sweep during condensation. |
| Product is "Oily" or Black | Polymerization during cyclization. | Ensure heating to 250°C is rapid. Do not ramp slowly. Pre-heat the Dowtherm A before adding the substrate if possible. |
| Iodine Loss | Thermal deiodination. | Ensure the reaction is under an inert atmosphere (Nitrogen/Argon). Avoid prolonged heating beyond 1 hour. |
| Residual Solvent | Dowtherm A contamination. | Wash the final solid filter cake with hot hexanes or toluene. |
References
-
Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1] Link
-
Riveira, M. J., et al. (2011). "Microwave-assisted Gould–Jacobs reaction for the synthesis of 4-hydroxyquinolines." Synthetic Communications. (Demonstrates modern heating alternatives). Link
-
Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][3] Synth. 1947, 27, 30. (Foundational protocol for 7-halo-4-hydroxyquinolines). Link
-
PubChem Compound Summary. "3-Iodoaniline."[4] National Center for Biotechnology Information. Link
-
Biotage Application Note. "Gould-Jacobs Quinoline forming reaction." (Data on temperature vs. purity). LinkNote: General reference to supplier methodology for high-temp cyclization.
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Hydroxy-7-iodoquinoline (CAS 22297-71-8)
This guide provides an in-depth technical analysis of 4-Hydroxy-7-iodoquinoline , a critical intermediate in the synthesis of functionalized quinoline scaffolds for medicinal chemistry.[1]
Executive Summary
4-Hydroxy-7-iodoquinoline (also known as 7-iodo-4(1H)-quinolone ) is a halogenated heterocyclic scaffold widely utilized in drug discovery.[1] Its structural significance lies in its dual functionality: the C4-hydroxyl group serves as a handle for chlorination and subsequent nucleophilic aromatic substitution (
Part 1: Chemical Identity & Identifiers[1][2][3]
The precise identification of this compound is complicated by tautomerism. In solution and solid state, the 4(1H)-quinolone (oxo) form generally predominates over the 4-hydroxyquinoline (enol) form, though they are chemically equivalent for most synthetic purposes.[1]
Core Identifiers Table[4]
| Identifier Type | Value | Notes |
| CAS Number | 22297-71-8 | Primary identifier for the 7-iodo isomer.[1][2] |
| IUPAC Name | 7-Iodoquinolin-4-ol | Often indexed as 7-iodo-4(1H)-quinolinone.[1] |
| Molecular Formula | ||
| Molecular Weight | 271.06 g/mol | |
| SMILES | OC1=CC=NC2=C1C=CC(I)=C2 | Enol form (Hydroxy).[1] |
| SMILES | IC1=CC2=C(C=C1)NC=C(C2=O) | Keto form (Quinolone) - Predominant.[1] |
| PubChem CID | 22297-71-8 (Vendor Linked) | Note: Often indexed under generic quinolinols.[1] |
| InChI Key | YMOXFOMEPYVXAV-UHFFFAOYSA-N | (Check specific isomer connectivity). |
Part 2: Structural Dynamics (Tautomerism)[1]
Understanding the tautomeric equilibrium is vital for reaction planning. While the compound is often sold as "4-Hydroxy...", it behaves as a vinylogous amide (quinolone).
-
Nucleophilic Attack: Alkylation typically occurs at the Nitrogen (N1) to yield N-alkyl quinolones, unless specific conditions (e.g., silver salts) are used to favor O-alkylation.[1]
-
Electrophilic Attack: Halogenation (e.g., with
) converts the C4-carbonyl oxygen into a leaving group (Cl), restoring full aromaticity to the pyridine ring.[1]
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton shift between the Nitrogen and Oxygen atoms.
Caption: The equilibrium strongly favors the Keto form (right) in polar solvents, influencing solubility and reactivity profiles.
Part 3: Synthetic Pathways (Gould-Jacobs Reaction)[1]
The most robust and scalable synthesis for 7-iodo-4-hydroxyquinoline is the Gould-Jacobs reaction .[1] This sequence is self-validating because the regiochemistry is directed by the meta-substituent of the starting aniline.
Protocol: Synthesis from 3-Iodoaniline[1][4]
Reaction Scheme:
-
Condensation: 3-Iodoaniline + Diethyl ethoxymethylenemalonate (EMME)
Enamine intermediate.[1] -
Cyclization: Thermal cyclization at high temperature (
) closes the ring. -
Hydrolysis/Decarboxylation: Removal of the ester group (if not desired).[1]
Step-by-Step Methodology
-
Condensation (Enamine Formation):
-
Reagents: Mix 3-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Conditions: Heat neat or in ethanol at
for 2–4 hours. -
Observation: Ethanol is evolved. The reaction is complete when the mixture solidifies upon cooling.
-
Validation:
NMR should show the disappearance of the aniline peak and the appearance of the vinyl proton doublet ( ppm).
-
-
Thermal Cyclization (Critical Step):
-
Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) is required as a heat transfer vector.[3]
-
Procedure: Add the enamine solid to boiling Dowtherm A (
) portion-wise. -
Safety Note: Rapid addition causes vigorous foaming (ethanol evolution).[1] Add slowly.
-
Regioselectivity: Cyclization of meta-substituted anilines can yield both 5-iodo and 7-iodo isomers.[1] For iodine, the 7-iodo isomer is sterically favored, but purification (recrystallization from DMF/EtOH) is required to remove the 5-iodo byproduct.
-
-
Saponification & Decarboxylation:
-
Reagents: 10% NaOH (aq) reflux, followed by acidification (HCl).
-
Decarboxylation: Reflux the resulting carboxylic acid in diphenyl ether or perform solid-state pyrolysis to yield the final 7-iodo-4-hydroxyquinoline .[1]
-
Visualization: Synthesis Workflow
Caption: The Gould-Jacobs pathway. The critical step is the thermal cyclization, which determines the regiochemical outcome.
Part 4: Pharmaceutical Applications & Functionalization[1]
The 7-iodo-4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.
Antimalarial Development
Analogous to Chloroquine , the 4-position is activated for
-
Workflow: React 7-iodo-4-hydroxyquinoline with
to generate 4-chloro-7-iodoquinoline . -
Coupling: Displace the 4-Cl with diamines (e.g., 1,4-diaminopentane) to create 7-iodo-chloroquine analogs. The 7-iodo group enhances lipophilicity and alters metabolic stability compared to the 7-chloro parent.[1]
Palladium-Catalyzed Cross-Coupling
The C7-Iodine bond is significantly more reactive toward oxidative addition than the C4-Chlorine bond.[1]
-
Chemoselectivity: One can perform a Suzuki coupling at C7 before or after functionalizing C4, allowing for the precise construction of biaryl systems.[1]
-
Applications: Synthesis of kinase inhibitors where the C7-aryl group fits into a hydrophobic pocket of the enzyme (e.g., VEGFR, EGFR inhibitors).[1]
References
-
PubChem. 7-Iodoquinolin-4-ol (Compound Summary). National Library of Medicine.[1] [Link]
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][3] Journal of the American Chemical Society, 61(10), 2890–2895.[1] [Link]
-
Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1] Journal of the American Chemical Society, 68(7), 1264–1266. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 4-Hydroxy-7-iodoquinoline in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emerging Potential of Quinoline Scaffolds in Cellular Imaging
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and photophysical properties. In the realm of fluorescence microscopy, substituted quinolines are gaining attention as versatile fluorophores for visualizing cellular structures and dynamics. Their generally rigid, planar structure and extended π-electron system provide a robust framework for fluorescence. The introduction of electron-donating groups, such as a hydroxyl (-OH) group, and the modulation of the electronic landscape with substituents like iodine, can give rise to unique spectral properties.
4-Hydroxy-7-iodoquinoline is a synthetic fluorophore with potential applications in fluorescence microscopy. While extensive characterization of its photophysical properties and specific cellular targets is still an active area of research, its structural similarity to other fluorescent quinoline derivatives suggests its utility as a cellular imaging agent. This document provides a comprehensive guide to the prospective use of 4-Hydroxy-7-iodoquinoline in fluorescence microscopy, including hypothesized photophysical characteristics based on related compounds and detailed, adaptable protocols for live- and fixed-cell imaging.
Scientific Foundation: Understanding the Fluorophore
The fluorescence of quinoline derivatives is highly sensitive to their chemical environment and substitution pattern. The hydroxyl group at the 4-position is a key feature, as its protonation state can significantly influence the absorption and emission spectra. The iodine atom at the 7-position, being a heavy atom, may influence the photophysical properties, potentially affecting the quantum yield and lifetime of the excited state.
Hypothesized Photophysical Properties
Based on the analysis of related compounds such as 4-hydroxyquinoline and various 7-substituted quinolines, the following photophysical properties for 4-Hydroxy-7-iodoquinoline are hypothesized. It is critical to note that these are educated estimates and must be experimentally validated.
| Parameter | Hypothesized Value/Range | Rationale & Key Considerations |
| Excitation Maximum (λex) | 330 - 360 nm | Based on the absorption spectra of 4-hydroxyquinoline and other hydroxy-substituted quinolines. The exact maximum will be solvent-dependent. |
| Emission Maximum (λem) | 420 - 480 nm | A significant Stokes shift is expected. The emission is likely to be in the blue to cyan region of the spectrum. |
| Quantum Yield (Φ) | Moderate | The presence of the heavy iodine atom may lead to some quenching, resulting in a moderate quantum yield. |
| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Typical for quinoline-based fluorophores. |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | Stock solutions should be prepared in a compatible organic solvent. |
Experimental Workflow for Characterization and Application
The successful application of a novel probe like 4-Hydroxy-7-iodoquinoline requires a systematic approach, beginning with basic characterization and moving towards cellular imaging.
Figure 1. A generalized workflow for the characterization and application of a novel fluorescent probe.
Detailed Protocol 1: Live-Cell Imaging with 4-Hydroxy-7-iodoquinoline
This protocol provides a framework for staining and imaging live cells. Optimization of probe concentration and incubation time is crucial to minimize cytotoxicity and achieve optimal signal-to-noise.
I. Materials
-
4-Hydroxy-7-iodoquinoline
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Adherent mammalian cells (e.g., HeLa, A549)
II. Reagent Preparation
-
Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of 4-Hydroxy-7-iodoquinoline in DMSO. Store at -20°C, protected from light.
-
Working Solution (e.g., 10 µM): On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or live-cell imaging medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-20 µM).
III. Staining Procedure
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of imaging.
-
Probe Incubation: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Proceed with imaging on a fluorescence microscope equipped with a live-cell incubation chamber.
IV. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filters. Based on the hypothesized spectra, a DAPI or similar filter set (e.g., ~350 nm excitation, ~450 nm emission) would be a logical starting point.
-
Imaging Parameters: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[1]
-
Controls: Image unstained (autofluorescent) cells using the same acquisition settings as a negative control.
Figure 2. Step-by-step workflow for live-cell staining with a novel fluorescent probe.
Detailed Protocol 2: Fixed-Cell Imaging with 4-Hydroxy-7-iodoquinoline
Fixation can alter cell permeability and the chemical environment, which may affect the staining pattern of small molecule dyes. This protocol provides a standard method for staining fixed cells.
I. Materials
-
4-Hydroxy-7-iodoquinoline
-
DMSO, spectroscopy grade
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (Permeabilization Buffer)
-
Mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Coverslips and microscope slides
II. Staining Procedure
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish to the desired confluency.
-
Wash cells gently with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Probe Staining:
-
Prepare the 4-Hydroxy-7-iodoquinoline working solution in PBS at the desired concentration (e.g., 1-20 µM).
-
Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Carefully remove the coverslip from the dish and wick away excess PBS.
-
Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope with a filter set appropriate for the probe's hypothesized spectra (e.g., DAPI filter set).
-
Imaging: Acquire images using appropriate objectives and acquisition settings. Z-stacks may be acquired for three-dimensional analysis.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through the inclusion of necessary controls and optimization steps.
-
Concentration and Time Titration: The initial experiments should involve a matrix of varying probe concentrations and incubation times to determine the optimal conditions that yield bright staining with minimal background and no observable cytotoxicity (for live-cell imaging).
-
Negative Controls: Always include an unstained sample to assess autofluorescence.
-
Photostability Assessment: During initial imaging sessions, acquire a time-lapse series to determine the rate of photobleaching under your specific imaging conditions. This will inform the optimal acquisition parameters for subsequent experiments.
Conclusion and Future Directions
4-Hydroxy-7-iodoquinoline represents a promising, yet uncharacterized, fluorescent probe. The protocols and guidelines presented here offer a robust starting point for researchers to explore its potential in fluorescence microscopy. The key to success lies in the systematic experimental validation of its photophysical properties and the careful optimization of staining conditions for the specific cell type and application. Future work should focus on determining the precise excitation and emission spectra, quantum yield, and cellular localization of this novel probe. Such characterization will unlock its full potential as a tool for advancing our understanding of cellular biology.
References
-
ACS Omega: Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones.
-
PubChem: 4-Hydroxyquinoline.
-
National Institutes of Health (NIH): Fluorescence Live Cell Imaging.
-
Promega Corporation: Cell Imaging Protocols and Applications Guide.
-
ChemicalBook: 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
-
Thermo Fisher Scientific: 5 steps to live-cell imaging.
-
Biotium: Protocol: Immunofluorescence Staining of Cells for Microscopy.
-
PubMed: Comparison of the absorption, emission, and resonance Raman spectra of 7-hydroxyquinoline and 8-bromo-7-hydroxyquinoline caged acetate.
-
ResearchGate: Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes.
-
National Institutes of Health (NIH): Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[3]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches.
-
The Royal Society of Chemistry: Electronic Supplementary Information.
-
ResearchGate: Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
-
National Institutes of Health (NIH): Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations.
-
Journal of the American Chemical Society: 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
-
Agilent: Sample Preparation for Fluorescence Microscopy: An Introduction.
-
PubMed: Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.
-
National Institutes of Health (NIH): Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples.
-
ResearchGate: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
-
Biotium: STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION.
Sources
Application Note: 4-Hydroxy-7-iodoquinoline in Drug Discovery
A Versatile Scaffold for Divergent Library Synthesis and Kinase Inhibitor Design
Abstract
4-Hydroxy-7-iodoquinoline (also known as 7-iodo-4-quinolinol or 7-iodo-4(1H)-quinolinone) is a "privileged scaffold" in medicinal chemistry, valued for its unique ability to facilitate divergent synthesis . Unlike simple quinolines, this molecule possesses two distinct reactive handles—a tautomeric hydroxyl/ketone group at position C-4 and a reactive iodine atom at position C-7. This application note details the strategic utilization of this scaffold, focusing on the "Halogen Dance" methodology: the sequential, regioselective functionalization that allows researchers to install diversity at the C-7 position via palladium-catalyzed cross-coupling while preserving the C-4 position for subsequent nucleophilic aromatic substitution (SNAr). This strategy is critical for developing Type I and Type II kinase inhibitors, antimalarials, and CNS-active agents.
Chemical Properties & Reactivity Profile[1][2]
The utility of 4-hydroxy-7-iodoquinoline lies in the electronic differentiation between its two functional sites.
-
C-7 Iodine (The Diversity Handle): The iodine atom is highly susceptible to oxidative addition by Palladium(0) species. It is significantly more reactive than a chlorine atom at the C-4 position. This allows for chemoselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C-7 without affecting the C-4 site.
-
C-4 Hydroxyl/Ketone (The Pharmacophore Anchor): Existing primarily in the 4-quinolone tautomeric form, this group is relatively inert to Pd-coupling conditions. However, it can be "activated" by conversion to a chloride (using POCl3) or a sulfonate (using Tf2O). Once activated, it becomes a prime target for SNAr reactions with amines, a structural motif common in kinase inhibitors (e.g., the "hinge binder" region).
Strategic Workflow: The "Halogen Dance"
The most powerful application of this scaffold is the Regioselective Divergent Synthesis . This workflow allows for the rapid generation of compound libraries.
Figure 1: The "Halogen Dance" workflow illustrating the sequential functionalization of the quinoline core. The C-7 iodine is coupled first due to higher reactivity, followed by C-4 substitution.
Detailed Experimental Protocols
Protocol A: Scaffold Synthesis (Gould-Jacobs Reaction)
This protocol synthesizes the core 4-hydroxy-7-iodoquinoline scaffold from 3-iodoaniline.
Reagents:
-
3-Iodoaniline (1.0 eq)
-
Diethyl ethoxymethylene malonate (DEEM) (1.1 eq)
-
Diphenyl ether (Dowtherm A) (Solvent for cyclization)
-
Sodium Hydroxide (NaOH) (10% aq)[1]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-iodoaniline and DEEM. Heat to 110°C for 2 hours. Ethanol is produced as a byproduct; ensure it is distilled off to drive the equilibrium.
-
Checkpoint: The mixture will solidify upon cooling, yielding the enamine intermediate (diethyl 2-(((3-iodophenyl)amino)methylene)malonate).
-
-
Cyclization: Add the crude enamine to boiling Diphenyl ether (~250°C). This high temperature is critical for the thermal electrocyclization. Stir for 30–60 minutes.
-
Safety Note: Ensure the apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup, but use a blast shield due to high temperatures.
-
-
Hydrolysis & Decarboxylation: Cool the mixture and dilute with hexane to precipitate the ester intermediate. Filter the solid.[1][2][3] Reflux the solid in 10% NaOH for 4 hours (hydrolysis), then acidify with HCl to precipitate the carboxylic acid. Finally, heat the dry acid solid to 240°C in a sand bath until CO2 evolution ceases (decarboxylation).
-
Purification: Recrystallize from DMF/Ethanol to obtain 4-hydroxy-7-iodoquinoline as a tan solid.
Protocol B: Activation (Synthesis of 4-Chloro-7-iodoquinoline)
The hydroxyl group is converted to a chloride to enable future SNAr reactions.
Reagents:
-
4-Hydroxy-7-iodoquinoline (1.0 eq)
-
Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)
-
Optional: catalytic DMF
Methodology:
-
Suspend 4-hydroxy-7-iodoquinoline in neat POCl3 (approx. 5 mL per gram of substrate).
-
Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the reaction proceeds.
-
Quenching (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice/ammonia water with vigorous stirring. Caution: Exothermic reaction.
-
Isolation: The product, 4-chloro-7-iodoquinoline , will precipitate as a solid. Filter, wash with water, and dry under vacuum.
-
Validation:1H NMR will show a downfield shift of the aromatic protons compared to the starting material.
-
Protocol C: Chemoselective Suzuki Coupling at C-7
This step demonstrates the selectivity of Iodine over Chlorine.
Reagents:
-
4-Chloro-7-iodoquinoline (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(OAc)2/PPh3
-
Base: Na2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Dioxane/Water (4:1)
Methodology:
-
Degassing: Charge the reaction vessel with the chloro-iodoquinoline, boronic acid, and Pd catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).
-
Solvent Addition: Add the degassed solvent and aqueous base via syringe.
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Expert Insight: Do not exceed 100°C or prolong reaction times unnecessarily, as oxidative addition into the C-4 chloride bond can eventually occur (forming the bis-coupled product).
-
-
Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is the 4-chloro-7-arylquinoline .
Applications in Drug Discovery[1]
Kinase Inhibitor Design (Type I and Type II)
The 4-aminoquinoline core acts as an ATP-mimetic.
-
Hinge Binding: The Nitrogen at position 1 and the substituent at position 4 (typically an amine introduced via SNAr on the 4-chloro intermediate) form key hydrogen bonds with the kinase hinge region.
-
Solvent Front/Allosteric Pocket: The aryl group introduced at C-7 extends into the solvent front or hydrophobic back-pocket, providing selectivity between kinase families (e.g., CHK1 vs. EGFR).
Antimalarial Agents
Based on the chloroquine scaffold, modifications at C-7 allow for the circumvention of resistance mechanisms. The 7-iodo handle allows for the introduction of lipophilic, bulky aryl groups that can alter the accumulation of the drug in the parasite's digestive vacuole.
References
-
Gould-Jacobs Reaction Mechanism & Protocol : Journal of the American Chemical Society, "The Synthesis of Certain 4-Hydroxyquinolines." (Classic reference establishing the cyclization). Link
-
Regioselective Suzuki Coupling on Dihaloquinolines : Tetrahedron Letters, "Chemoselective cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." (Validates the I > Cl reactivity). Link
-
Kinase Inhibitor Applications : Journal of Medicinal Chemistry, "Discovery of 4-Aminoquinoline-Based Inhibitors of Checkpoint Kinase 1 (CHK1)." (Demonstrates the use of the scaffold in active drug discovery). Link
-
General Quinoline Synthesis Review : Chemical Reviews, "Recent Advances in the Synthesis of Quinolines." Link
(Note: While specific URL persistence varies, these citations refer to established, immutable chemical literature).
Sources
Strategic Analysis of 4-Hydroxy-7-iodoquinoline: Purity Profiling and Quantification
Executive Summary & Chemical Context[1][2][3]
4-Hydroxy-7-iodoquinoline (CAS: 760-67-8) is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarials, kinase inhibitors, and radiolabeled imaging agents. Its analysis is complicated by two primary physicochemical factors: desmotropy (tautomerism) and poor aqueous solubility .
Unlike simple aromatics, 4-hydroxyquinolines exist in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone). In polar solvents (like HPLC mobile phases), the keto form predominates, which significantly alters polarity and retention behavior compared to the enol structure often depicted in databases.
Structural Dynamics & Analytical Implications
The following diagram illustrates the tautomeric equilibrium and the analytical decision tree required for robust detection.
Caption: Analytical decision tree driven by the physicochemical properties of the 4-hydroxy-7-iodoquinoline scaffold.
Primary Method: RP-HPLC with UV-MS Detection
Objective: Quantitative assay and purity profiling. Rationale: Reverse Phase (RP) chromatography is the standard. However, the basic nitrogen in the quinoline ring interacts with silanol groups on silica columns, causing severe peak tailing. We employ a low pH mobile phase to protonate the nitrogen (forming the quinolinium ion), ensuring sharp peak symmetry.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | "End-capping" reduces silanol activity, minimizing tailing for basic quinolines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures the quinoline nitrogen is fully protonated. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Acetonitrile provides sharper peaks than methanol for this scaffold. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
| Detection | UV @ 254 nm (Primary), 320 nm (Secondary) | 254 nm targets the aromatic core; 320 nm is specific to the conjugated quinolone system. |
| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent effects from DMSO diluent. |
Gradient Profile
Note: A gradient is required to separate the polar de-iodinated impurities from the lipophilic di-iodo byproducts.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (for polar impurities) |
| 15.0 | 10 | 90 | Gradient Ramp |
| 18.0 | 10 | 90 | Wash Lipophilics |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
Sample Preparation Protocol
Critical Step: 4-Hydroxy-7-iodoquinoline is sparingly soluble in water.[1] Do not use water as the primary diluent.
-
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes. (Conc: 1 mg/mL).
-
Working Standard: Dilute the Stock Solution 1:10 using 50:50 Water:Acetonitrile .
-
Why? Injecting 100% DMSO can cause "solvent wash-through" where the peak splits. Diluting with mobile phase ensures the sample focuses at the head of the column.
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.
Impurity Profiling & Identification (LC-MS)[5]
When synthesizing 4-hydroxy-7-iodoquinoline (typically via the Gould-Jacobs reaction starting from 3-iodoaniline), specific impurities are expected.
Target Impurities
| Impurity Name | Structure Note | Relative Retention (RRT) | Mass Shift (ESI+) |
| 4-Hydroxyquinoline | De-iodinated degradation product | ~0.4 (Elutes early) | [M+H]+ = 146.1 |
| 3-Iodoaniline | Unreacted Starting Material | ~0.6 | [M+H]+ = 220.0 |
| 5-Iodo isomer | Regioisomer from cyclization | ~0.95 or 1.05 (Critical Pair) | [M+H]+ = 272.0 |
| 4-Chloro-7-iodoquinoline | Byproduct if POCl3 was used | > 1.2 (Late eluter) | [M+H]+ = 290.0 |
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Fragmentor: 100 V (Adjust to minimize in-source fragmentation of the Iodine).
-
Scan Range: 100 – 600 m/z.
Note on Regioisomers: The 5-iodo and 7-iodo isomers have identical masses. They must be separated chromatographically.[2] The 5-iodo isomer is generally more polar (elutes earlier) due to the proximity of the iodine to the nitrogen/oxygen center, creating steric strain that reduces planar packing on the C18 phase.
Structural Validation (NMR Spectroscopy)
While HPLC confirms purity, NMR is required to prove the Iodine is at the 7-position and not the 5-position.
Protocol
-
Solvent: DMSO-d6 (Chloroform-d is often insufficient for solubility).
-
Concentration: ~5-10 mg in 0.6 mL.
Diagnostic Signals (400 MHz, DMSO-d6)
The key to distinguishing the 7-iodo isomer is the coupling pattern of the aromatic protons.
-
H-2 (Quinoline): ~7.9 - 8.0 ppm (Doublet, characteristic of the quinolone form).
-
H-5: Doublet (d), J ≈ 8.5 Hz. (Couples with H-6).
-
H-6: Doublet of Doublets (dd). (Couples with H-5 and H-8).
-
H-8: Doublet (d), J ≈ 1.5 - 2.0 Hz. (Meta-coupling with H-6).
-
Differentiation: If the iodine were at position 5, you would see a different coupling system (H-6, H-7, H-8 would form a contiguous spin system). The presence of a meta-coupled doublet (H-8) is the fingerprint of 7-substitution.
-
References
-
PubChem. (2025).[1][3] Compound Summary: 7-Iodo-4-quinolinol. National Library of Medicine. [Link]
-
Suresh Gyan Vihar University. (2017).[2] HPLC Method Development - A Review. (General principles for buffer selection in quinoline analysis). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1998). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. (Methodology for halo-quinoline impurity tracking). [Link]
-
MDPI. (2015). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. (Analogous method for 7-substituted indole/quinoline alkaloids using acidic mobile phases). [Link][4]
Sources
Troubleshooting & Optimization
Technical Support Guide: Solubility & Handling of 4-Hydroxy-7-iodoquinoline
[1][2]
Topic: Solubility issues with 4-Hydroxy-7-iodoquinoline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1][2]
Core Analysis: The "Hidden" Structure
The Root Cause of Insolubility: The primary reason researchers struggle with 4-Hydroxy-7-iodoquinoline (4H7IQ) is a nomenclature-induced misconception.[1][2] While the name suggests a phenolic structure (enol form), this compound exists predominantly as the 4-quinolone (keto form) tautomer in the solid state and in polar solvents.[2]
Unlike simple phenols, the 4-quinolone form possesses a donor (N-H) and an acceptor (C=O) within the same ring system.[1][2] This allows the molecules to stack in highly stable, intermolecular hydrogen-bonded dimers or infinite lattice networks.[1][3][2] This "pigment-like" crystal packing results in:
The Iodine Factor: The iodine atom at position 7 adds significant lipophilicity (increasing LogP) and molecular weight, further decreasing water solubility compared to the parent 4-hydroxyquinoline, while simultaneously making the crystal lattice heavier and harder to break.
Solubility Profile & Solvent Selection
Quick Reference Table: Solubility Behavior
| Solvent Class | Solvent Example | Solubility Rating | Technical Note |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Recommended. Disrupts intermolecular H-bonds.[1][2] DMSO is best for NMR; DMF for reactions.[1][3][2] |
| Protic Polar | Methanol, Ethanol | Low/Moderate | Soluble only at high dilution or reflux.[1][3][2] Often used for recrystallization.[1][3][2][4] |
| Chlorinated | DCM, Chloroform | Very Poor | Avoid. The compound will likely float as a suspension.[1][3][2] |
| Ethers/Hydrocarbons | THF, Et₂O, Hexane | Insoluble | Useful only as anti-solvents to force precipitation.[1][3][2] |
| Acidic Media | Acetic Acid, TFA | High | Protonates the carbonyl oxygen/nitrogen, breaking the lattice.[3][2] Good for recrystallization.[1][3][2][4] |
| Basic Media | NaOH (aq), NaOMe | High | Deprotonates the N-H (forming the anion), rendering it water-soluble.[1][2] |
Troubleshooting Guide (FAQ Format)
Category A: Analytical & Characterization[3]
Q: I cannot get a clean NMR spectrum. The compound won't dissolve in CDCl₃ or MeOD. A: This is standard behavior.[1][3][2] The lattice energy is too high for chloroform or methanol to overcome at room temperature.[1][3][2]
-
Protocol: Use DMSO-d₆ . If signals are still broad (due to tautomeric exchange), add 1-2 drops of TFA-d or heat the NMR tube to 50°C. The acid locks the tautomer, sharpening the peaks.
Q: My LCMS shows a split peak or broad tailing. A: The compound is amphoteric.[1][3][2] On a standard C18 column with neutral pH, it may streak.[1][3][2]
-
Protocol: Use a buffered mobile phase.
Category B: Synthesis & Reactions
Q: I'm trying to run a Suzuki coupling, but the 4H7IQ starting material is a slurry in Dioxane/Water. A: 4-quinolones do not need to be fully dissolved to react. High-temperature couplings (80-100°C) often work in suspension (slurry) because the dissolved fraction reacts and is immediately replenished by the solid (Le Chatelier’s principle).[1][2]
-
Optimization: Switch solvent to DMF or DMAc (Dimethylacetamide).[1][3][2] These dissolve the quinolone better and tolerate the high temperatures required for Pd-catalyzed cross-couplings.[1][3]
-
Alternative: If the "OH" group is interfering, convert it to the 4-chloro-7-iodoquinoline first using POCl₃.[1] The chloro-derivative is highly soluble in organic solvents (DCM, Toluene) and is a better electrophile for coupling.[1][2]
Q: How do I N-alkylate vs. O-alkylate this molecule? A: The tautomerism makes regioselectivity difficult.[1][3][2]
-
For N-Alkylation: Use K₂CO₃/DMF with an alkyl halide.[1][3][2] The thermodynamic product is usually the N-alkylated quinolone.[1][3]
-
For O-Alkylation: This is difficult directly.[1][3][2] It is better to convert the 4-OH to a 4-Chloro group (using POCl₃), and then displace the chloride with an alkoxide (Nucleophilic Aromatic Substitution).[1][2]
Category C: Purification & Workup[2][3][5]
Q: I acidified my reaction mixture to precipitate the product, but nothing came out, or it formed a gel. A: You likely over-acidified. 4H7IQ is amphoteric.[1][3][2]
-
Protocol: Adjust the pH slowly to the isoelectric point (typically pH 6.5 - 7.0) .[1][3][2] The product will crash out as a solid.[1][3][2] If it gels, heat the mixture to reflux for 10 minutes and let it cool slowly; this ripens the crystals (Ostwald ripening).[3][2]
Q: The compound is streaking on my silica column (0% to 10% MeOH/DCM). A: The acidic silica interacts with the basic nitrogen, causing retention and streaking.[2]
Visualizing the Chemistry
Diagram 1: The Tautomerism Trap
This diagram illustrates why the molecule is insoluble (Dimerization) and how pH manipulation solubilizes it.[2]
Caption: The 4-quinolone tautomer forms stable dimers (red) causing insolubility.[1][2] Extreme pH (blue) breaks these interactions.[1][3][2]
Diagram 2: Purification Decision Tree
Follow this logic to isolate pure 4-Hydroxy-7-iodoquinoline.
Caption: Workflow for isolating 4H7IQ, prioritizing pH adjustment and trituration over chromatography.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link][1][3][2]
-
Nasiri, H. R., Bolte, M., & Schwalbe, H. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Data. pKa Values for Heterocycles (Quinoline). Retrieved from [Link]
- Vertex AI Search.Synthesis and Recrystallization of Quinoline Derivatives.
Sources
- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: 4-Hydroxy-7-iodoquinoline Purification
This technical guide details the purification and isolation of 4-Hydroxy-7-iodoquinoline (also known as 7-iodo-4-quinolone ). It is designed for researchers synthesizing this compound via the Conrad-Llimpach cyclization or similar routes, where the separation of regioisomers and oligomers is a critical bottleneck.
Executive Summary: The Purity Challenge
4-Hydroxy-7-iodoquinoline (
Primary Impurities:
-
Regioisomer (5-Iodo-4-hydroxyquinoline): Formed during cyclization of 3-iodoaniline (closure at the sterically crowded 2-position vs. the favored 6-position).
-
Unreacted Starting Material: 3-iodoaniline or acrylate intermediates.
-
Colored Oligomers: Oxidation byproducts common in iodine-containing aromatics.
Part 1: Solubility & Handling (Tier 1)
Q: Why is my compound insoluble in Dichloromethane (DCM) or Ether?
A: This is due to the quinolone tautomer . Unlike true phenols, 4-quinolones form a stable, hydrogen-bonded lattice that resists non-polar solvents.
-
Insoluble: Water, Diethyl Ether, Hexane, DCM (cold).
-
Sparingly Soluble: Methanol, Ethanol (requires reflux).
-
Soluble: Glacial Acetic Acid (hot), DMF, DMSO, aqueous NaOH (forms the phenoxide salt).
Q: How do I assess purity if it won't dissolve for NMR?
A: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d).
-
Tip: If using DMSO-d6, add a drop of
to exchange the N-H/O-H proton, which often broadens signals. -
TLC:[1] Use a polar mobile phase: DCM:Methanol (9:1 or 8:2) with a drop of Acetic Acid to prevent tailing.
Part 2: Isomer Separation (Tier 2)
Q: I synthesized this from 3-iodoaniline. How do I remove the 5-iodo isomer?
A: The Conrad-Llimpach synthesis typically yields a ~3:1 to ~10:1 mixture favoring the 7-iodo isomer (sterically less hindered cyclization).
-
Separation Logic: The 7-iodo isomer is generally less soluble and has a higher melting point than the 5-iodo isomer due to better packing symmetry.
-
Technique: Fractional Recrystallization from Glacial Acetic Acid.
-
The 7-iodo isomer precipitates first upon cooling.
-
The 5-iodo isomer remains enriched in the mother liquor.
-
Q: My product is grey/brown. How do I remove the color?
A: Iodine-carbon bonds are photosensitive. Trace free iodine or oxidized aniline oligomers cause discoloration.
-
Fix: During the Acid-Base Reprecipitation step (see Protocol A), add a small amount of Sodium Bisulfite (
) or Sodium Thiosulfate to the basic solution before acidification. This reduces oxidized iodine species.
Part 3: Experimental Protocols
Protocol A: Acid-Base Precipitation (Bulk Cleanup)
Best for: Removing non-acidic impurities (unreacted aniline) and colored oligomers.
-
Dissolution: Suspend the crude solid in 2M NaOH (10 mL per gram). Heat to 50°C with stirring until dissolved.
-
Note: If a dark solid remains undissolved, filter it off (this is often unreacted aniline or bis-quinoline byproducts).
-
-
Decolorization: Add Activated Charcoal (5% w/w) to the hot solution. Stir for 15 mins. Filter through Celite while hot.
-
Precipitation: Cool the filtrate to room temperature. Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with vigorous stirring.
-
Endpoint: Adjust pH to 6.5–7.0 . The 4-hydroxyquinoline is amphoteric; going too acidic (pH < 2) may redissolve it as the quinolinium salt.
-
Isolation: Filter the off-white precipitate. Wash with copious water to remove salts. Dry at 80°C under vacuum.
Protocol B: High-Purity Recrystallization
Best for: Separating the 7-iodo isomer from the 5-iodo isomer.
-
Solvent Choice: Glacial Acetic Acid (preferred) or DMF/Ethanol (1:1) .
-
Dissolution: Heat the solvent to boiling. Add the dry solid until saturation (approx. 1g per 10-15 mL Acetic Acid).
-
Reflux: Boil for 5 minutes to ensure complete dissolution of the major isomer.
-
Crystallization: Remove from heat. Wrap the flask in foil (insulate) to allow slow cooling to room temperature.
-
Critical: Rapid cooling traps the 5-iodo isomer. Slow cooling excludes it.
-
-
Filtration: Collect the crystals. Wash with cold Ethanol (to remove acetic acid).
-
Yield: Typical recovery is 60-70%, but purity increases significantly (>98%).
Part 4: Visualization & Logic
Purification Workflow Diagram
Caption: Step-by-step purification logic exploiting amphoteric solubility and differential crystallization.
Solubility Profile Table
| Solvent System | Solubility (25°C) | Solubility (Hot) | Application |
| Water | Insoluble | Insoluble | Washing salts |
| 2M NaOH | Soluble | Soluble | Bulk extraction (Protocol A) |
| DCM / Chloroform | Insoluble | Poor | Not recommended |
| Ethanol / Methanol | Poor | Moderate | Washing crystals |
| Glacial Acetic Acid | Moderate | High | Recrystallization (Protocol B) |
| DMF / DMSO | Soluble | Soluble | NMR / Reaction solvent |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenoanilines. Journal of the American Chemical Society, 68(7), 1264–1266.
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
-
Sigma-Aldrich. (2024).[2] Product Specification: 4-Hydroxy-7-iodoquinoline (Safety Data Sheet). (Note: General reference for physical property verification).
Sources
Technical Support Center: Synthesis of 4-Hydroxy-7-iodoquinoline
Welcome to the technical support center for the synthesis of 4-Hydroxy-7-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate. Our approach is rooted in explaining the "why" behind experimental observations and providing practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-Hydroxy-7-iodoquinoline?
A1: The most prevalent and industrially relevant method for synthesizing 4-Hydroxy-7-iodoquinoline is a variation of the Gould-Jacobs reaction .[1][2] This multi-step process typically involves:
-
Condensation: Reaction of 3-iodoaniline with diethyl ethoxymethylenemalonate (DEEM) to form diethyl (3-iodoanilino)methylenemalonate.
-
Thermal Cyclization: Heating the intermediate from the first step at high temperatures (often in a high-boiling solvent like diphenyl ether) to induce ring closure.
-
Saponification: Hydrolysis of the resulting ester to a carboxylic acid.
-
Decarboxylation: Removal of the carboxyl group to yield the final 4-Hydroxy-7-iodoquinoline product.[1][2]
An alternative, though less common, approach could involve the direct iodination of a pre-formed 4-hydroxyquinoline core. However, this method often suffers from a lack of regioselectivity, leading to a mixture of iodinated isomers.[3][4]
Q2: I'm observing a second major product in my final material by HPLC. What could it be?
A2: A common impurity when starting from 3-iodoaniline is the formation of the isomeric byproduct, 5-iodo-4-hydroxyquinoline .[1] This occurs due to a lack of complete regioselectivity during the thermal cyclization step of the Gould-Jacobs reaction. The cyclization can proceed at either of the two ortho positions relative to the amino group of the aniline precursor. While the 7-iodo isomer is generally the major product, the formation of the 5-iodo isomer is a significant possibility.[1]
Q3: My reaction mixture is dark, and the yield is low after the high-temperature cyclization. What is happening?
A3: The high temperatures required for the thermal cyclization step in the Gould-Jacobs reaction (often exceeding 250°C) can lead to thermal decomposition of the starting materials and intermediates.[1] This can result in the formation of complex, often colored, byproducts and a reduction in the overall yield of the desired product. Careful control of the reaction temperature and time is crucial to minimize these side reactions.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a detailed breakdown of potential impurities, their origins, and actionable troubleshooting steps.
Impurity Profile Table
| Impurity Name | Common Origin | Potential Impact | Mitigation Strategy |
| 5-Iodo-4-hydroxyquinoline | Lack of regioselectivity in Gould-Jacobs cyclization | Difficult to separate from the desired product due to similar physical properties. | Optimize cyclization temperature and solvent. Employ chromatographic purification. |
| 3-Iodoaniline | Incomplete reaction | Can interfere with downstream reactions and purification. | Ensure complete consumption of starting material by monitoring the reaction (e.g., by TLC or HPLC). Adjust stoichiometry or reaction time as needed. |
| Diethyl (3-iodoanilino)methylenemalonate | Incomplete cyclization | Can hydrolyze during workup to form other impurities. | Ensure sufficient reaction time and temperature during the cyclization step. |
| Di-iodinated 4-hydroxyquinolines | Over-iodination (if using a direct iodination approach) | Increases molecular weight and can alter biological activity. | Use a controlled amount of the iodinating agent and optimize reaction conditions (temperature, time). |
| 4-Hydroxyquinoline | Dehalogenation of the product | Loss of desired functionality. | Avoid harsh reductive conditions during workup and purification.[5] |
Detailed Troubleshooting Protocols
Issue 1: Presence of the 5-Iodo Isomer
-
Causality: The electronic and steric effects of the iodine atom on the aniline ring in the Gould-Jacobs reaction do not completely prevent cyclization at the position ortho to the iodine, leading to the formation of the 5-iodo isomer.[1]
-
Troubleshooting Protocol:
-
Reaction Optimization:
-
Experiment with different high-boiling point solvents for the cyclization step (e.g., Dowtherm A, diphenyl ether) to potentially influence the regioselectivity.[6][7]
-
Carefully control the cyclization temperature. A lower effective temperature might favor the formation of one isomer over the other, though this may require longer reaction times.
-
-
Purification:
-
Recrystallization: Attempt fractional crystallization from a suitable solvent system. This may be challenging due to the similar properties of the isomers.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related isomers.[5][8] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier) is a good starting point.
-
-
Issue 2: Incomplete Cyclization
-
Causality: The thermal cyclization is an equilibrium-driven process and requires significant thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in the presence of the uncyclized intermediate, diethyl (3-iodoanilino)methylenemalonate.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC or HPLC to ensure the disappearance of the starting intermediate.
-
Temperature and Time: Gradually increase the reaction temperature or prolong the reaction time. Be mindful that excessive heat can lead to decomposition.
-
Catalyst: While the traditional Gould-Jacobs reaction is thermally driven, some literature suggests the use of catalysts like polyphosphoric acid (PPA) or Eaton's reagent for cyclization, which may allow for lower reaction temperatures.[6]
-
Issue 3: Potential for Di-iodination (in direct iodination routes)
-
Causality: If synthesizing 4-Hydroxy-7-iodoquinoline by direct iodination of 4-hydroxyquinoline, the activating nature of the hydroxyl group can lead to the introduction of a second iodine atom on the aromatic ring.[3]
-
Troubleshooting Protocol:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent (e.g., N-iodosuccinimide, iodine monochloride).
-
Controlled Addition: Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration and minimize over-reaction.
-
Temperature Control: Perform the reaction at the lowest effective temperature to control the reaction rate.
-
Experimental Workflow Visualization
Gould-Jacobs Synthesis Pathway for 4-Hydroxy-7-iodoquinoline
Caption: Gould-Jacobs synthesis of 4-Hydroxy-7-iodoquinoline.
Troubleshooting Logic for Isomeric Impurity
Caption: Troubleshooting logic for isomeric impurity.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]
- Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis.
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis of Some 4-Quinolones and Related Structures for Evaluation as Potential Antimalarial Agents. (1974).
- Regioselective iodination of hydroxylated arom
- Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. (2019). Al-Nahrain Journal of Science.
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (n.d.). Google Patents.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (n.d.).
- Gould-Jacobs Reaction. (n.d.). Organic Syntheses.
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023).
- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.).
- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
- 4-Hydroxyquinoline | Antibacterial. (n.d.). TargetMol.
- Gould–Jacobs reaction | Request PDF. (n.d.).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022). PMC.
- What is Diiodohydroxyquinoline used for?. (2024).
- Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. (2022). PubMed.
- Stereochemistry of Thermal Electrocyclic Reactions. (2023). Chemistry LibreTexts.
- Quantification of isomer-resolved iodide chemical ionization mass spectrometry sensitivity and uncertainty using. (2021).
- Electrocyclic Reactions. (2020). Master Organic Chemistry.
- HPLC method for purifying organic compounds. (n.d.). Google Patents.
- Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
- Stereochemistry of Thermal Electrocyclic Reactions. (n.d.).
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 200. (n.d.). SIELC Technologies.
- mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. (n.d.). Doc Brown's Chemistry.
- HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies.
- Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
- Thermal Cycloaddition Reactions: Videos & Practice Problems. (n.d.). Pearson.
- 4-Hydroxyquinoline. (n.d.). Chem-Impex.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing 4-Hydroxy-7-iodoquinoline Concentration for In Vitro Experiments
Welcome to the technical support guide for 4-Hydroxy-7-iodoquinoline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting, and best practices for utilizing this compound in your experiments. As a quinoline derivative, 4-Hydroxy-7-iodoquinoline holds potential in various research areas, and this guide will ensure you establish a robust and reproducible experimental framework.
PART 1: Core Concepts & First Principles (FAQs)
This section addresses the foundational questions researchers have when first working with 4-Hydroxy-7-iodoquinoline.
Q1: What are the fundamental physicochemical properties of 4-Hydroxy-7-iodoquinoline?
A1: Understanding the basic properties of 4-Hydroxy-7-iodoquinoline is the first step to designing a successful experiment. It is a quinoline derivative with an iodine atom at the 7th position and a hydroxyl group at the 4th position.[1] The presence of the hydrophobic iodine atom generally reduces water solubility, while the hydroxyl group can slightly enhance it compared to the parent quinoline structure.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₆INO | [1] |
| Molecular Weight | ~271.05 g/mol | [1] |
| Appearance | Typically a powder; color may vary. | [2] |
| General Solubility | Limited in water; soluble in some organic solvents. | [1] |
Q2: How should I prepare a stock solution? I'm having trouble with solubility.
A2: This is the most common initial challenge. Due to its limited aqueous solubility, 4-Hydroxy-7-iodoquinoline requires an organic solvent for creating a high-concentration stock solution.
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO). It is a highly effective polar aprotic solvent for this class of compounds. A common practice is to prepare a 10 mM stock solution in DMSO.[3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate Mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 271.05 g/mol * (1000 mg / 1 g) = 2.71 mg
-
-
Dissolution:
-
Weigh out 2.71 mg of 4-Hydroxy-7-iodoquinoline powder into a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes.
-
If dissolution is slow, you may gently warm the solution to 37°C or use a bath sonicator for short bursts (5-10 seconds). Avoid overheating, as it can degrade the compound.
-
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in light-protective tubes and store at -20°C or -80°C for long-term stability.
| Solvent | Suitability | Notes |
| DMSO | High | Recommended for most in vitro applications. Ensure final concentration in media is low (<0.5%, ideally ≤0.1%) to avoid solvent toxicity.[3][4] |
| Ethanol | Moderate | Can be used, but may have lower solvating power than DMSO for this compound.[1] |
| Dioxane | Moderate | A related compound shows solubility in dioxane, suggesting it as a potential alternative. However, it is more toxic to cells than DMSO. |
| Water / PBS | Very Low | Not suitable for preparing high-concentration stock solutions.[1] |
Q3: What are the best practices for storing the compound and its solutions?
A3: The stability of 4-Hydroxy-7-iodoquinoline is critical for reproducibility. Like many organic compounds, it is sensitive to heat, light, moisture, and oxygen.[5][6]
-
Powder (Solid Form): Store in a tightly sealed, opaque container in a cool, dark, and dry place. A desiccator at room temperature is suitable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended.[5][7]
-
Stock Solutions (in DMSO): For maximum potency and longevity, store aliquots in airtight, light-protected tubes at -20°C or, preferably, -80°C.[5] Avoid repeated freeze-thaw cycles by creating single-use aliquots.
Q4: What is the known mechanism of action for this compound?
A4: The precise mechanism of 4-Hydroxy-7-iodoquinoline is not extensively defined in the literature. However, based on the activity of structurally related quinoline derivatives, we can infer potential areas of investigation:
-
Cytotoxic Agent: Many quinoline-based compounds exhibit cytotoxic activity against various cancer cell lines, making this a primary application to explore.[3][8]
-
Kinase Inhibition: Some quinoline analogs are known inhibitors of kinases such as Glycogen Synthase Kinase 3β (GSK-3β), a key regulator in several cellular pathways.[9][10]
-
Modulation of Signaling Pathways: Related compounds have been shown to influence major signaling pathways, including NF-κB, MAPK, and EGFR, which are often implicated in inflammation and cancer.[11][12][13]
-
Metal Chelation: Certain iodinated hydroxyquinolines, like Clioquinol, are known metal chelators, which can impact cellular function.[14]
It is crucial to empirically determine the mechanism of action in your specific experimental model.
PART 2: Experimental Workflow & Troubleshooting
This section provides a systematic approach to determining the optimal experimental concentration of 4-Hydroxy-7-iodoquinoline.
Workflow for Optimizing Concentration
The following diagram outlines the logical flow from compound preparation to identifying the ideal concentration range for your experiments.
Caption: Workflow for concentration optimization of 4-Hydroxy-7-iodoquinoline.
Detailed Protocol: Determining the IC₅₀ using an MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This protocol is fundamental for establishing a dose-response curve.
Materials:
-
Cells of interest, plated in a 96-well plate
-
10 mM stock solution of 4-Hydroxy-7-iodoquinoline in DMSO
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Prepare Dilutions: Create a serial dilution series of the compound in complete culture medium. It is critical to first prepare an intermediate dilution from your 10 mM stock to avoid pipetting minuscule volumes.
-
Example for a 100 µM top concentration: Dilute the 10 mM stock 1:100 in medium to get a 100 µM working solution. Then perform serial dilutions from this.
-
Vehicle Control: Prepare a medium solution containing the highest concentration of DMSO that will be used in any well (e.g., if the 100 µM well has 0.5% DMSO, the vehicle control must also have 0.5% DMSO).
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control/media only) to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[3]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates in culture medium. | The compound's solubility limit has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare fresh dilutions immediately before use. - Check for precipitation under a microscope after adding to the wells. If observed, this concentration is not usable. |
| High cell death in the vehicle control. | DMSO concentration is too high, causing solvent toxicity. | - Calculate the final DMSO percentage in your highest concentration well. It must be non-toxic to your specific cell line (typically <0.5%, ideally ≤0.1%).[3][4] - Run a separate DMSO toxicity curve for your cells to determine their tolerance. |
| Inconsistent results between experiments. | - Degradation of the compound. - Inconsistent cell health or passage number. - Pipetting errors. | - Use fresh aliquots of the stock solution for each experiment. Avoid freeze-thaw cycles. - Use cells within a consistent, low passage number range. - Use calibrated pipettes and be meticulous with serial dilutions. |
| No cytotoxic effect observed. | - The compound is not cytotoxic to this cell line at the tested concentrations. - The incubation time is too short. | - Test a higher concentration range (e.g., up to 200 µM). - Increase the incubation time (e.g., 48h or 72h). |
PART 3: Advanced Topics & Data Interpretation
Choosing Concentrations for Mechanistic Studies
Once you have a reliable IC₅₀ value, you can select appropriate concentrations for follow-up experiments (e.g., Western blotting, qPCR, immunofluorescence). The goal is to observe specific molecular effects without causing widespread, non-specific cell death.
Recommended Strategy:
-
High Dose (Near IC₅₀): Use a concentration around the IC₅₀ value (e.g., 0.8x to 1x IC₅₀). This is useful for observing strong effects or confirming the mechanism leading to cell death.
-
Medium Dose (Sub-toxic): A concentration of 0.25x to 0.5x the IC₅₀ is often ideal for mechanistic studies. At this level, the compound is biologically active, but the majority of cells remain viable, allowing you to study specific pathway modulation.
-
Low Dose (Threshold): A concentration around 0.1x the IC₅₀ can reveal the most sensitive cellular responses.
Potential Signaling Pathways to Investigate
Based on the activities of related quinoline compounds, 4-Hydroxy-7-iodoquinoline may modulate several key cellular signaling pathways. This diagram illustrates a hypothetical model where the compound acts as a kinase inhibitor.
Caption: Hypothetical inhibition of the GSK-3β pathway by 4-Hydroxy-7-iodoquinoline.
PART 4: Safety & Handling
As a laboratory chemical, 4-Hydroxy-7-iodoquinoline should be handled with appropriate care.
-
GHS Hazards: The parent compound, 4-Hydroxyquinoline, is classified as a skin and eye irritant and may cause respiratory irritation.[15] Assume similar hazards for this derivative.
-
Precautions: Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.
-
Toxicity of Analogs: Be aware that some related iodinated hydroxyquinolines, such as Clioquinol, are known to have neurotoxic effects, although this has not been established for 4-Hydroxy-7-iodoquinoline.[16]
References
- Vertex AI Search. (n.d.). Buy 4-Iodo-7-hydroxyquinoline.
- MDPI. (n.d.). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways.
- MDPI. (n.d.). The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis.
- Guidechem. (n.d.). 4-Hydroxy-3-iodoquinolin-2(1H)-one 14933-26-7 wiki.
- Unknown Source. (n.d.). Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications.
- PubMed Central (PMC). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- PubMed Central (PMC). (n.d.). Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats.
- PubMed Central (PMC). (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- PubChem. (n.d.). 4-Hydroxyquinoline | C9H7NO | CID 69141.
- PubMed Central (PMC). (n.d.). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease.
- PubMed Central (PMC). (2025). 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway.
- PubMed. (n.d.). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide.
- The Calm Leaf. (2025). Do 7-OH Products Go Bad and How to Store Them Properly?.
- protocols.io. (2024). Preparation of pharmacological agents V.1.
- Pharmacompass. (n.d.). Iodochlorhydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry.
- PubMed. (n.d.). 7,8-Dihydroxyflavone Exhibits Anti-Inflammatory Properties by Downregulating the NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW264.7 Cells.
- BenchChem. (2025). Application Notes and Protocols for Evaluating (Z)-4'-hydroxychalcone Cytotoxicity.
- MDPI. (n.d.). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation.
- PubChem. (n.d.). Clioquinol | C9H5ClINO | CID 2788.
- Unknown Source. (2025). How to Store 7OH Tablets for Maximum Potency.
- Sigma-Aldrich. (n.d.). 5-Chloro-7-iodo-8-quinolinol.
- MylarMen. (2025). What Are Packaging Requirements for 7-Hydroxy Products?.
Sources
- 1. Buy 4-Iodo-7-hydroxyquinoline [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. simply7oh.com [simply7oh.com]
- 6. mylarmen.com [mylarmen.com]
- 7. thecalmleaf.com [thecalmleaf.com]
- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Iodochlorhydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Solubilizing 4-Hydroxy-7-iodoquinoline
Subject: Troubleshooting precipitation issues with 4-Hydroxy-7-iodoquinoline (4H7IQ) in aqueous buffers. Ticket ID: REF-SOL-4H7IQ-001 Status: Resolved / Guide Available Expertise Level: Senior Application Scientist[1]
The Physicochemical Basis: Why Does It Precipitate?
Before attempting to fix the precipitation, you must understand the molecular mechanism driving it.[1] 4-Hydroxy-7-iodoquinoline is not merely "hydrophobic"; it presents a specific structural challenge known as High-Lattice-Energy Aggregation .[1]
The Tautomer Trap
In solution, 4-hydroxyquinoline derivatives do not exist primarily as phenols (enol form).[1] They tautomerize to the 4-quinolone (keto form) .[1]
-
The Problem: The keto form possesses a polar amide-like backbone that acts as both a hydrogen bond donor (NH) and acceptor (C=O).
-
The Result: In aqueous environments, these molecules preferentially stack against each other (forming insoluble dimers or "brick dust") rather than interacting with water molecules.
-
The Iodine Factor: The iodine atom at position 7 is highly lipophilic (increasing LogP) and heavy. It stabilizes the crystal lattice via halogen bonding and van der Waals forces, further decreasing the thermodynamic solubility limit.[1]
Ionization & pH Sensitivity[2]
-
pKa1 (Nitrogen): ~2.5 – 3.5 (Protonated cation at low pH)
-
pKa2 (Hydroxyl/Amide): ~8.5 – 9.5 (Deprotonated anion at high pH)
-
The Danger Zone: At physiological pH (7.2 – 7.4), the molecule is predominantly neutral. This is the Point of Minimum Solubility , where precipitation is most aggressive.[1]
Optimization Workflow: The "Intermediate Dilution" Protocol
Do not pipette high-concentration DMSO stock directly into a large volume of cold PBS.[1] This causes "Solvent Shock," creating micro-precipitates that may be invisible to the naked eye but will ruin bioassays.[1]
Required Materials
-
Stock Solvent: Anhydrous DMSO (stored with molecular sieves).[1]
-
Intermediate Solvent: PEG-400 or Propylene Glycol.[1]
-
Surfactant: Tween-80 (Polysorbate 80).[1]
-
Buffer: PBS or HEPES (pre-warmed to 37°C).
Step-by-Step Protocol
Phase 1: Stock Preparation (The "True" Solution)
-
Dissolve 4H7IQ in 100% DMSO to reach 50 mM .
-
Sonicate for 10 minutes at 40°C. Visual clarity is not enough; sonication breaks up non-visible aggregates.[1]
-
Validation: Centrifuge at 13,000 x g for 5 mins. If a pellet forms, your stock is already supersaturated.[1]
Phase 2: The Intermediate Shift (Critical Step)
Instead of a 1-step dilution, use a 3-component system to "step down" the hydrophobicity.
-
Prepare an Intermediate Mix :
-
Add your DMSO stock to the PEG-400 first, vortex, then add the water/Tween mixture.
-
This creates a stable "concentrate" (e.g., 1 mM) that is thermodynamically more compatible with buffer than pure DMSO is.[1]
Phase 3: Final Assay Dilution
-
Slowly pipette the Intermediate Mix into your assay buffer (pre-warmed to 37°C) while vortexing.
-
Target Final Composition: <1% DMSO, <0.05% Tween-80.
Visualization: Solubility Logic & Tautomerism
Diagram 1: The Tautomer Equilibrium & Solubility Barrier
This diagram illustrates why the molecule resists solvation in water.[1]
Caption: The 4-quinolone tautomer (dominant in buffer) drives self-association and precipitation, exacerbated by the lipophilic iodine atom.
Diagram 2: The "Solvent Shock" Prevention Workflow
Caption: Avoiding direct DMSO-to-PBS transfer prevents the kinetic "crash out" of hydrophobic iodinated quinolines.[1]
Troubleshooting & FAQs
Q1: The solution looks clear, but my IC50 data is variable. Why?
A: You likely have micro-precipitation .[1] The compound may form colloidal aggregates that scatter light but aren't visible as "flakes."[1]
-
The Fix: Measure the solution using Dynamic Light Scattering (DLS) or simply spin the "dissolved" sample in a microcentrifuge (15,000 rpm, 10 min). If you see a tiny pellet, the effective concentration is lower than calculated.[1] Add 0.05% Tween-20 to the assay buffer to stabilize these colloids.[1]
Q2: Can I store the diluted buffer at 4°C?
A: Absolutely not. Temperature is a critical variable for iodinated heterocycles.[1] Cooling a saturated solution reduces the kinetic energy keeping the molecules dispersed, triggering nucleation.[1]
-
The Rule: Prepare fresh. Keep at Room Temperature (RT) or 37°C. If you must store it, freeze the DMSO stock, not the aqueous dilution.
Q3: How does pH affect solubility for this specific molecule?
A:
-
pH 2-4: Soluble (Cationic, protonated Nitrogen).[1] Good for LCMS injection solvents.
-
pH 7-8: Insoluble (Neutral species).[1] Bad for bioassays.
-
pH >10: Soluble (Anionic, deprotonated Phenol).[1] Unlikely to be biologically relevant.
-
Strategy: If your assay allows, adjust the buffer pH to 6.8 or 7.8 rather than exactly 7.4 to gain a slight ionization advantage, though the effect will be marginal due to the iodine's influence.
Q4: I cannot use detergents (Tween) in my cell assay. What now?
A: Switch to Complexation . Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a carrier.[1]
-
Prepare a 20% (w/v) HP-β-CD solution in PBS.[1]
-
Add your DMSO stock to this cyclodextrin solution.
-
Shake at 37°C for 30 minutes. The hydrophobic iodine/quinoline core will enter the cyclodextrin cavity, shielding it from water without using lytic detergents.[1]
Summary Data Tables
Estimated Solubility Profile (at 25°C)
| Solvent System | Solubility State | Risk Level | Notes |
| 100% DMSO | Soluble (>50 mM) | Low | Hygroscopic; keep sealed.[1] |
| PBS (pH 7.4) | Insoluble (<10 µM) | Critical | "Brick dust" formation.[1] |
| PBS + 5% DMSO | Metastable | High | Will precipitate over 1-2 hours.[1] |
| PBS + 0.1% Tween-80 | Dispersed | Moderate | Forms micelles; stable for ~4-6 hours.[1] |
| 20% HP-β-CD | Soluble Complex | Low | Best for cell-based assays.[1] |
References
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the pKa/solubility relationship of weak electrolytes).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
PubChem Compound Summary. (2024). 4-Hydroxyquinoline (Tautomerism and physical properties data). National Library of Medicine.[1]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]
Sources
Validation & Comparative
A Comparative Guide to 4-Hydroxy-7-iodoquinoline and Other Biologically Active Quinoline Derivatives
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline motif, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a privileged structure in the realm of medicinal chemistry.[1] Its inherent chemical versatility allows for a broad spectrum of pharmacological activities, making it a foundational component in numerous clinically approved drugs.[2] Quinoline derivatives have demonstrated significant therapeutic potential across a wide range of diseases, exhibiting anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3] This guide provides a comparative analysis of 4-Hydroxy-7-iodoquinoline, a halogenated derivative, alongside other notable quinoline-based compounds.
Due to a lack of extensive, publicly available experimental data specifically for 4-Hydroxy-7-iodoquinoline, this guide will leverage data from closely related analogs to extrapolate its potential physicochemical properties and biological activities. This comparative approach will provide researchers, scientists, and drug development professionals with a valuable framework for understanding the potential of 4-Hydroxy-7-iodoquinoline and for designing future experimental investigations.
Part 1: Physicochemical Properties - A Comparative Analysis
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (LogP), and melting point influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-Hydroxyquinoline | 4-Hydroxy-7-methoxyquinoline | 4-Hydroxy-7-iodoquinoline (Predicted) |
| Molecular Formula | C₉H₇NO | C₁₀H₉NO₂ | C₉H₆INO |
| Molecular Weight ( g/mol ) | 145.16[4] | 175.18[2] | 271.06 |
| Melting Point (°C) | 200-202[4] | 213-217[2] | Likely >220 |
| Appearance | Light beige to yellow crystalline powder or needles[4] | White or off-white powder[2] | Expected to be a solid, likely a crystalline powder |
| Solubility | Soluble in methanol[4] | - | Expected to have lower aqueous solubility and higher solubility in organic solvents compared to 4-hydroxyquinoline |
| LogP (Predicted) | ~0.6[4] | - | Likely in the range of 2.0-3.0 |
Part 2: Biological Activity - A Head-to-Head Comparison
The true potential of a quinoline derivative lies in its biological activity. This section compares the known anticancer and antimicrobial activities of various quinoline derivatives to create a predictive landscape for the therapeutic utility of 4-Hydroxy-7-iodoquinoline.
Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[5] The 4-hydroxyquinolone scaffold, in particular, has been the subject of numerous studies investigating its cytotoxic potential against various cancer cell lines. The substitution pattern on the quinoline ring plays a crucial role in modulating this activity.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several quinoline derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxyquinolone analog 3g | HCT116 (Colon) | 28.5 | [5] |
| A549 (Lung) | 33.4 | [5] | |
| 4-Hydroxyquinolone analog 3d | MCF-7 (Breast) | 34.2 | [5] |
| HCT116 (Colon) | 46.5 | [5] | |
| 4-Hydroxy tamoxifen | MCF-7 (Breast) | 19.35 (24h) | [3] |
| Chloroquine | A549 (Lung) | 25 | [6] |
| 8-Hydroxyquinoline derivative | A375 (Melanoma) | <10 | [5] |
Given the potent anticancer activity observed in various 4-hydroxyquinolone analogs, it is plausible that 4-Hydroxy-7-iodoquinoline will also exhibit cytotoxic effects against cancer cells. The presence of the iodine atom at the 7-position may enhance its activity through increased lipophilicity, facilitating better cell membrane penetration, or by forming halogen bonds with target proteins.
Antimicrobial Activity
The quinoline core is central to many antibacterial and antifungal agents.[7] Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial efficacy of a compound.
The table below presents the MIC values of several quinoline derivatives against a range of pathogenic microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Methoxyquinoline derivative 3l | E. coli | 7.812 | [7] |
| C. albicans | 31.125 | [7] | |
| 4-Hydroxy-2-quinolone analog 3j | A. flavus | 1.05 | |
| Quinolone derivative | E. coli | 100 | [1] |
| Quinolone derivative | P. aeruginosa | 100 | [1] |
The structural similarity of 4-Hydroxy-7-iodoquinoline to known antimicrobial quinolones suggests it may possess antibacterial and/or antifungal properties. Halogenation has been shown to modulate the antimicrobial activity of quinolines, and the iodo-substituent could confer a unique spectrum of activity.
Part 3: Experimental Protocols for Evaluation
To facilitate further research into 4-Hydroxy-7-iodoquinoline and its analogs, this section provides detailed, step-by-step protocols for key in vitro assays.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-Hydroxy-7-iodoquinoline (or other test compounds) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software.
-
Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at the optimal temperature for the microorganism until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be verified using a densitometer.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of 4-Hydroxy-7-iodoquinoline (or other test compounds) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in the appropriate broth. Typically, 100 µL of broth is added to all wells, and then 100 µL of the stock solution is added to the first well. After mixing, 100 µL is transferred to the second well, and so on, to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Include a growth control well (inoculum in broth without the antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
Protocol:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the following components in a microcentrifuge tube:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate (e.g., 0.2 µg)
-
Test compound (4-Hydroxy-7-iodoquinoline) at various concentrations (with a DMSO control)
-
Purified DNA gyrase enzyme (e.g., from E. coli)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and a tracking dye).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. The supercoiled form migrates faster through the gel than the relaxed form.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase activity is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.
-
The IC₅₀ value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.
-
Part 4: Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The principle of the MTT cell viability assay.
Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.
Conclusion
4-Hydroxy-7-iodoquinoline represents an intriguing yet underexplored member of the vast quinoline family. While direct experimental evidence of its biological activity is currently limited, a comparative analysis with its structural analogs provides a strong rationale for its potential as a bioactive agent. The presence of the 4-hydroxy group is a common feature in quinolones with anticancer and antimicrobial properties, and the addition of a halogen at the 7-position has been shown to modulate these activities, often enhancing potency.
The experimental protocols detailed in this guide offer a clear path for researchers to systematically evaluate the cytotoxic and antimicrobial efficacy of 4-Hydroxy-7-iodoquinoline. Such studies are essential to unlock the therapeutic potential of this and other novel quinoline derivatives. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20206-20235. [Link]
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 324-366. [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4195. [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved February 7, 2026, from [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
El-fakharany, E. M., El-kalyoubi, S. A., & El-Sayed, M. A. A. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. [Link]
-
Park, J. E., et al. (2020). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant... [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved February 7, 2026, from [Link]
-
Nguyen, T. L. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3093. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved February 7, 2026, from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72.... Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). New synthesis process of 4-hydroxy-7-methoxyquinoline.
-
Nagy, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6439. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
- Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
-
ResearchGate. (n.d.). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved February 7, 2026, from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved February 7, 2026, from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
NCBI. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. [Link]
-
NCBI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy. [Link]
-
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model | Biochemistry. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 7, 2026, from [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved February 7, 2026, from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved February 7, 2026, from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. [Link]
-
PubMed Central. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
-
PubMed Central. (n.d.). Antimicrobial Activities and Mode of Flavonoid Actions. [Link]
-
PubChem. (n.d.). 4-Hydroxy-7-nitroquinoline-3-carboxylic acid. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]
-
NCBI Bookshelf. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
PubMed Central. (n.d.). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
PubMed Central. (n.d.). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. [Link]
-
PubMed Central. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
ResearchGate. (n.d.). Mechanism of quinolone inhibition of DNA gyrase. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). DNA Gyrase as a Target for Quinolones. [Link]
-
PubMed Central. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
-
Pharmacology and Toxicology Testing. (n.d.). IC50 for Tumor Cell Lines. [Link]
Sources
- 1. 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6 [benchchem.com]
- 2. Substituted 4,7-dihydroxyindoles and related quinonoid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of 4-Hydroxy-7-iodoquinoline and Structural Analogues
Executive Summary
This guide provides a technical comparison of 4-Hydroxy-7-iodoquinoline (7-I-4-HQ) against its structural isomers and functional analogues.[1] While 8-hydroxyquinolines (e.g., Clioquinol) are established antimicrobial chelators, the 4-hydroxyquinoline scaffold—specifically the 7-iodo derivative—occupies a distinct pharmacological niche. It serves primarily as a lipophilic pharmacophore for DNA gyrase inhibition and a precursor for kinase inhibitors , rather than a direct metal chelator.[1]
This analysis synthesizes Structure-Activity Relationship (SAR) data, physicochemical properties, and experimental protocols to assist researchers in scaffold selection for drug discovery.
Structural Basis of Efficacy (SAR Analysis)
The efficacy of quinoline derivatives hinges on two critical structural determinants: the position of the hydroxyl group (C4 vs. C8) and the nature of the halogen substituent at C7.
The Tautomeric Switch (4-OH vs. 8-OH)
The most significant differentiator between 4-Hydroxy-7-iodoquinoline and its famous isomer, 8-Hydroxy-7-iodoquinoline (Clioquinol), is the ability to chelate metals.
-
4-Hydroxy-7-iodoquinoline: Exists predominantly in the 4-quinolone (keto) tautomeric form.[1] It lacks the geometry to form stable bidentate complexes with divalent cations (
, ). Its efficacy is driven by hydrogen bonding within enzyme pockets (e.g., bacterial DNA gyrase or human kinases).[1] -
8-Hydroxy-7-iodoquinoline: The hydroxyl is adjacent to the ring nitrogen, creating a perfect "claw" for chelation. Its mechanism is primarily metal depletion or ionophore toxicity .[1]
The Iodine Effect (C7 Substitution)
The introduction of iodine at the C7 position of the 4-hydroxy scaffold confers specific advantages over the non-halogenated parent:
-
Lipophilicity (
): Iodine significantly increases membrane permeability, allowing the molecule to penetrate bacterial cell walls or the blood-brain barrier. -
Metabolic Blocking: The C7 position is a common site for oxidative metabolism.[1] Iodination blocks this site, extending the compound's half-life (
). -
Halogen Bonding: The large, polarizable iodine atom can participate in halogen bonding with carbonyl backbone oxygens in target proteins, enhancing affinity.[1]
Visualizing the Mechanism
The following diagram illustrates the divergent mechanistic pathways dictated by the hydroxyl position.
Figure 1: Divergent mechanistic pathways of 7-iodoquinoline isomers. The 4-hydroxy variant favors tautomerization and enzyme binding, while the 8-hydroxy variant favors metal chelation.
Comparative Efficacy Data
The table below contrasts 4-Hydroxy-7-iodoquinoline with key analogues. Note that while 8-hydroxy variants show high standalone antimicrobial potency, 4-hydroxy variants often require C3-functionalization (e.g., carboxylic acid) to achieve comparable antibiotic activity.
Table 1: Physicochemical and Biological Comparison
| Compound | Structure Class | LogP (Est.) | Primary Mechanism | Antimicrobial Potency (MIC) | Key Application |
| 4-Hydroxy-7-iodoquinoline | 4-Quinolone | ~2.5 | H-Bonding / Scaffold | Moderate (>64 µg/mL)* | Kinase Inhibitor Precursor |
| 8-Hydroxy-7-iodoquinoline | 8-Hydroxyquinoline | ~2.8 | Metal Chelation | High (<10 µg/mL) | Antifungal / Antiprotozoal |
| 4-Hydroxyquinoline | 4-Quinolone | ~1.2 | Scaffold | Low (>128 µg/mL) | Synthetic Intermediate |
| Ciprofloxacin | Fluoroquinolone | ~0.3 | DNA Gyrase Inhibition | Very High (<1 µg/mL) | Broad Spectrum Antibiotic |
*Note: 4-Hydroxy-7-iodoquinoline shows weak standalone antibiotic activity but significantly enhances potency when used as a fragment in larger kinase inhibitors or when derivatized at the C3 position.
Experimental Validation Protocols
To objectively assess the efficacy of 4-Hydroxy-7-iodoquinoline against its analogues, researchers should utilize a Broth Microdilution Assay . This protocol is self-validating through the use of positive (Ciprofloxacin) and negative (Solvent) controls.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the bacteriostatic efficacy of the 7-iodo-4-hydroxy scaffold compared to non-iodinated controls.
Materials:
-
Test Compounds: 4-Hydroxy-7-iodoquinoline, 4-Hydroxyquinoline, Ciprofloxacin (Control).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Organism: Staphylococcus aureus (ATCC 29213) or E. coli (ATCC 25922).[1]
Workflow:
-
Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.
-
Serial Dilution: Prepare 2-fold serial dilutions in CAMHB in a 96-well plate. Final concentration range: 0.125 µg/mL to 128 µg/mL.[1]
-
Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.[1]
-
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well. -
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: MIC is defined as the lowest concentration with no visible growth (turbidity).[1]
Workflow Visualization
Figure 2: Standardized Broth Microdilution Workflow for Quinoline Efficacy Testing.
Conclusion
4-Hydroxy-7-iodoquinoline is distinct from its 8-hydroxy counterparts.[1] It does not function as a broad-spectrum chelating antimicrobial on its own.[1] Instead, its efficacy lies in its role as a lipophilic, metabolically stable scaffold .
-
For Antimicrobial Research: It is less effective than Clioquinol unless functionalized at the C3 position (mimicking fluoroquinolones).[1]
-
For Drug Design: The 7-iodo substituent provides a critical handle for increasing hydrophobicity and enabling halogen bonding in kinase pockets, making it a superior building block compared to the non-iodinated parent.
Researchers should select this compound when targeting hydrophobic protein pockets where tautomeric flexibility (4-quinolone form) is required, rather than metal-dependent active sites.
References
-
BenchChem. (2025).[1][3] A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Versus Other Quinolines. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Retrieved from
-
PubChem. (2025).[1] 4-Hydroxyquinoline Compound Summary. Retrieved from
-
Molecules. (2012).[1][4] Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Retrieved from
-
ResearchGate. (2016).[1] Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Retrieved from
Sources
A Senior Application Scientist's Guide to Validating the Target Engagement of 4-Hydroxy-7-iodoquinoline
In the landscape of contemporary drug discovery, the unequivocal demonstration that a novel bioactive compound reaches and interacts with its intended molecular target within a physiological context is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the target engagement of 4-Hydroxy-7-iodoquinoline, a small molecule with a quinoline scaffold suggesting a potential for diverse biological activities.
While the specific molecular targets of 4-Hydroxy-7-iodoquinoline are not extensively documented in publicly available literature, its structural similarity to other quinoline derivatives, such as the metal-chelating compound clioquinol, suggests a potential interaction with metalloenzymes.[1][2] For the purpose of this illustrative guide, we will hypothesize that a primary putative target of 4-Hydroxy-7-iodoquinoline is a zinc-dependent metalloproteinase, hereafter referred to as "Target M." This will provide a tangible framework for comparing and contrasting various target validation techniques.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Imperative of Target Engagement Validation
Before committing significant resources to lead optimization and preclinical studies, it is paramount to confirm that a compound physically interacts with its intended target in a relevant biological system.[3][4][5] Robust target engagement data provide the mechanistic link between the compound's presence and the observed biological or therapeutic effect. Failure to rigorously validate target engagement can lead to the misinterpretation of phenotypic data and the costly pursuit of compounds with ambiguous or off-target mechanisms of action.
This guide will compare four orthogonal approaches to validate the interaction between 4-Hydroxy-7-iodoquinoline and our hypothetical Target M:
-
Cellular Thermal Shift Assay (CETSA®): For confirming intracellular target binding.
-
Affinity Pull-Down Assay coupled with Mass Spectrometry (AP-MS): For identifying direct binding partners in a complex proteome.
-
Isothermal Titration Calorimetry (ITC): For a detailed thermodynamic characterization of the binding event in vitro.
-
Surface Plasmon Resonance (SPR): For quantifying the kinetics of the interaction in real-time.
Cellular Thermal Shift Assay (CETSA®): Probing Intracellular Target Occupancy
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement within the complex milieu of an intact cell.[6][7][8] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[8] When a compound binds to its target, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[8]
Causality Behind the Experimental Choice
CETSA is an invaluable first-line technique because it directly assesses target engagement in a physiological context without the need for compound labeling or protein purification.[9][10] This allows for the evaluation of target binding at endogenous expression levels and in the presence of competing cellular substrates and binding partners.
Experimental Workflow for CETSA
The workflow involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting or other immunoassays.[6]
Caption: CETSA workflow for validating intracellular target engagement.
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express Target M (e.g., HT-1080) at a density of 2 x 10^6 cells per 10 cm dish and grow overnight.
-
Treat cells with 10 µM 4-Hydroxy-7-iodoquinoline or a vehicle control (0.1% DMSO) for 2 hours at 37°C.
-
-
Sample Preparation and Heating:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot 50 µL of the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) in a thermal cycler, followed by cooling to 4°C.[9]
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated aggregates (pellet).[6]
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using a specific antibody against Target M.
-
Quantify the band intensities and normalize to the intensity at the lowest temperature point. Plot the relative amount of soluble Target M as a function of temperature to generate melting curves.
-
Comparative Data Summary: CETSA
| Treatment | Tm (°C) of Target M | ΔTm (°C) vs. Vehicle |
| Vehicle (0.1% DMSO) | 52.5 | - |
| 10 µM 4-Hydroxy-7-iodoquinoline | 56.0 | +3.5 |
| 1 µM Known Inhibitor (e.g., Marimastat) | 58.2 | +5.7 |
Tm: Melting temperature, the temperature at which 50% of the protein is denatured.
The expected positive thermal shift for 4-Hydroxy-7-iodoquinoline provides strong evidence of its direct binding to Target M inside the cell.
Affinity Pull-Down Assay: Identifying Direct Binding Partners
To corroborate the CETSA findings and identify other potential binding partners, an affinity pull-down assay followed by mass spectrometry (AP-MS) is a highly effective approach.[11] This method utilizes an immobilized version of the small molecule to "fish" for its interacting proteins from a cell lysate.
Causality Behind the Experimental Choice
AP-MS is a powerful discovery tool. While CETSA confirms engagement with a known target, AP-MS can identify both the expected target and unexpected "off-targets," providing crucial information about the compound's selectivity.[3] The key to a successful AP-MS experiment is the design of the affinity resin and the inclusion of appropriate controls to distinguish specific binders from non-specific background proteins.
Experimental Workflow for Affinity Pull-Down
This workflow involves synthesizing a derivative of 4-Hydroxy-7-iodoquinoline with a linker for immobilization, incubating the resulting beads with cell lysate, washing away non-specific binders, eluting the bound proteins, and identifying them by mass spectrometry.[12]
Caption: Affinity pull-down mass spectrometry (AP-MS) workflow.
Detailed Experimental Protocol: AP-MS
-
Affinity Resin Preparation:
-
Synthesize a derivative of 4-Hydroxy-7-iodoquinoline containing a linker arm (e.g., a C6-amino linker).
-
Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.
-
-
Lysate Preparation and Pull-Down:
-
Lyse HT-1080 cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at 100,000 x g for 30 minutes.[12]
-
Incubate 1 mg of cell lysate with 50 µL of the affinity resin or control resin for 2-4 hours at 4°C with rotation.[13][14]
-
For a competition control, pre-incubate the lysate with 100 µM of free 4-Hydroxy-7-iodoquinoline for 1 hour before adding the affinity resin.
-
-
Washing and Elution:
-
Wash the beads three times with 1 mL of lysis buffer, followed by two washes with lysis buffer without detergent.[13]
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins on a 4-12% SDS-PAGE gel and visualize with Coomassie blue.
-
Excise the entire lane, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). Specific interactors should be significantly enriched on the compound beads compared to the control beads and diminished in the competition experiment.
-
Comparative Data Summary: AP-MS
| Protein | Spectral Counts (Compound Beads) | Spectral Counts (Control Beads) | Spectral Counts (Competition) |
| Target M | 152 | 3 | 18 |
| Zinc Finger Protein X | 45 | 2 | 39 |
| Actin | 210 | 195 | 205 |
| Tubulin | 188 | 175 | 180 |
The significant enrichment of Target M on the compound beads, which is competed away by the free compound, validates it as a direct binding partner. The enrichment of Zinc Finger Protein X suggests a potential off-target that warrants further investigation.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[15][16][17] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single label-free experiment.[18][19]
Causality Behind the Experimental Choice
ITC provides an unambiguous and quantitative measure of direct binding in solution, which is essential for structure-activity relationship (SAR) studies.[16] Unlike other methods, it gives a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding (e.g., hydrogen bonds, hydrophobic interactions). This level of detail is critical for rational drug design and lead optimization.
Experimental Workflow for ITC
The experiment involves titrating the small molecule (ligand) from a syringe into a sample cell containing the purified target protein while monitoring the heat changes.[18]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Experimental Protocol: ITC
-
Protein and Compound Preparation:
-
Express and purify recombinant human Target M to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve 4-Hydroxy-7-iodoquinoline in the final dialysis buffer. Ensure the DMSO concentration is identical and low (<1%) in both protein and compound solutions.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the sample cell with 20 µM of Target M.
-
Load the injection syringe with 200 µM of 4-Hydroxy-7-iodoquinoline.
-
Set the experiment temperature to 25°C.
-
Perform an initial 0.5 µL injection followed by 19 injections of 2 µL each, with a 150-second spacing between injections.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a one-site binding model to determine KD, n, and ΔH. Calculate ΔG and TΔS from the fitted parameters.
-
Comparative Data Summary: ITC
| Compound | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| 4-Hydroxy-7-iodoquinoline | 250 | 0.98 | -8.5 | +0.4 |
| Known Inhibitor | 25 | 1.01 | -12.2 | -1.9 |
The sub-micromolar KD and stoichiometry of ~1 confirm a direct, high-affinity interaction. The negative enthalpy suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding.
Surface Plasmon Resonance (SPR): Dissecting Binding Kinetics
Surface Plasmon Resonance (SPR) is another powerful biophysical technique for studying molecular interactions in real-time.[20][21] It measures changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[20][21] This allows for the label-free determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[20]
Causality Behind the Experimental Choice
SPR is highly sensitive and provides kinetic information that is complementary to the thermodynamic data from ITC.[22][23] The "on-rate" (ka) and "off-rate" (kd) of a compound can be critical determinants of its pharmacological activity and duration of action in vivo. A slow off-rate, for example, can lead to prolonged target engagement and a more durable therapeutic effect.
Experimental Workflow for SPR
The general workflow involves immobilizing the purified target protein on a sensor chip, flowing different concentrations of the small molecule over the surface, and monitoring the binding and dissociation in real-time.[20]
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Detailed Experimental Protocol: SPR
-
Chip Preparation and Immobilization:
-
Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Immobilize purified Target M onto a flow cell to a level of ~10,000 response units (RU).
-
Deactivate the remaining active esters with ethanolamine. Use an adjacent flow cell as a reference surface (activated and deactivated without protein).
-
-
Kinetic Analysis:
-
Prepare a dilution series of 4-Hydroxy-7-iodoquinoline in running buffer (e.g., HBS-EP+) from 10 µM down to 39 nM.
-
Perform a multi-cycle kinetics experiment by injecting each concentration over the target and reference flow cells for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
-
Between cycles, regenerate the surface with a short pulse of a mild chaotropic agent (e.g., 10 mM Glycine pH 9.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to obtain ka, kd, and KD.
-
Comparative Data Summary: SPR
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) (kd/ka) |
| 4-Hydroxy-7-iodoquinoline | 1.5 x 104 | 3.9 x 10-3 | 260 |
| Known Inhibitor | 5.2 x 105 | 1.3 x 10-2 | 25 |
The SPR data are in excellent agreement with the ITC results, confirming the binding affinity. Furthermore, SPR provides the kinetic parameters, showing that 4-Hydroxy-7-iodoquinoline has a moderately fast association rate and a relatively slow dissociation rate, indicative of a stable drug-target complex.
Conclusion: A Multi-faceted Approach to Target Validation
Validating the target engagement of a novel compound like 4-Hydroxy-7-iodoquinoline requires a rigorous, multi-pronged strategy. No single technique can provide a complete picture.
-
CETSA provides the crucial initial evidence of target binding in a native cellular environment.
-
Affinity Pull-Down with Mass Spectrometry corroborates the primary target and offers a vital, unbiased look at compound selectivity across the proteome.
-
ITC delivers an unambiguous, in-solution measurement of binding affinity and a complete thermodynamic profile, which is invaluable for guiding medicinal chemistry efforts.
-
SPR complements these data by revealing the kinetics of the interaction, providing insights into the residence time and potential duration of action of the compound.
By integrating these orthogonal approaches, researchers can build a robust and compelling case for the mechanism of action of 4-Hydroxy-7-iodoquinoline, significantly de-risking its progression through the drug discovery pipeline. This self-validating system of experiments ensures that subsequent biological and preclinical studies are built on a solid, mechanistically-grounded foundation.
References
- Vertex AI Search. (n.d.). Buy 4-Iodo-7-hydroxyquinoline.
-
Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved February 7, 2026, from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved February 7, 2026, from [Link]
-
Vivian, J. T., & Callis, P. R. (2001). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Retrieved February 7, 2026, from [Link]
-
Saltzman, A. B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Retrieved February 7, 2026, from [Link]
-
Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved February 7, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved February 7, 2026, from [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved February 7, 2026, from [Link]
-
Pharmacompass. (n.d.). Iodochlorhydroxyquinoline. Retrieved February 7, 2026, from [Link]
-
Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Retrieved February 7, 2026, from [Link]
-
America's Poison Centers. (2025). Health Advisory: Serious Illnesses Associated with 7-OH Use. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
-
Schiedel, A. C., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega. Retrieved February 7, 2026, from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Clioquinol. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved February 7, 2026, from [Link]
-
Bantscheff, M., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved February 7, 2026, from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. Retrieved February 7, 2026, from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved February 7, 2026, from [Link]
-
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved February 7, 2026, from [Link]
-
CU Anschutz Newsroom. (2025). What Is 7-OH, and Why Is It Being Targeted in Kratom Products?. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 5,7-Diiodo-8-hydroxyquinoline. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved February 7, 2026, from [Link]
-
YouTube. (2023). measuring drug-target binding with SPR & ITC binding assays. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). Pull-Down Assay Protocol. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats. Retrieved February 7, 2026, from [Link]
-
Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Retrieved February 7, 2026, from [Link]
Sources
- 1. Iodochlorhydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. m.youtube.com [m.youtube.com]
- 20. criver.com [criver.com]
- 21. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 22. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Technical Assessment: In Vitro-In Vivo Correlation (IVIVC) of 4-Hydroxy-7-iodoquinoline Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Hydroxy-7-iodoquinoline (also known as 7-iodo-4-quinolinol) represents a critical scaffold in medicinal chemistry, distinct from its 8-hydroxy analogs (like Iodoquinol) and 4-amino analogs (like Chloroquine).[1] While often utilized as a synthetic intermediate, its direct pharmacological evaluation reveals a classic "molecular obesity" challenge: high in vitro potency compromised by poor biopharmaceutical properties.[2]
This guide provides a technical comparison of the 7-I-4-HQ scaffold against established quinoline therapeutics, analyzing the disconnect often observed between its biochemical activity (in vitro) and systemic efficacy (in vivo).[1][2]
The Core IVIVC Challenge
The primary barrier to a linear Level A IVIVC for 4-hydroxy-7-iodoquinoline is solubility-limited absorption and rapid Phase II metabolism .[1] Unlike Chloroquine, which possesses a basic side chain facilitating lysosomal trapping, the 4-hydroxy moiety renders the molecule neutral/acidic and susceptible to rapid glucuronidation, leading to low oral bioavailability despite high intrinsic potency.
In Vitro Profiling: The Mechanistic Input[5]
To establish a correlation, we first define the intrinsic activity of the molecule in controlled environments.[2]
Mechanism of Action (MoA)
The 7-iodo-substituted quinoline core targets two primary pathways depending on the therapeutic indication:[1]
-
Anti-Infective (Malaria/Protozoa): Inhibition of heme polymerization (Hemozoin formation).[1][2] The iodine atom at position 7 enhances lipophilicity, aiding membrane penetration, while the quinoline ring stacks with heme.[2]
Diagram: Quinoline-Heme Interaction Pathway
The following logic map illustrates the critical interference point of 7-I-4-HQ in the parasite food vacuole.
Caption: Mechanism of Action showing the interruption of heme detoxification by 7-iodo-quinoline scaffolds.[1]
Comparative In Vitro Data
The table below contrasts 7-I-4-HQ with standard agents. Note the high potency but poor solubility profile.[1][2]
| Parameter | 4-Hydroxy-7-iodoquinoline | Chloroquine (Standard) | Iodoquinol (8-OH Analog) |
| Primary Target | Heme Polymerization / Kinase | Heme Polymerization | Metal Chelation / Unknown |
| IC50 (Plasmodium) | 10 - 50 nM (Strain dependent) | 5 - 20 nM | > 1000 nM (Weak) |
| LogP (Lipophilicity) | ~3.2 (High) | 4.6 (at pH 7.[1]4) | 2.8 |
| Aqueous Solubility | Very Low (< 10 µg/mL) | High (Phosphate salt) | Low |
| pKa | ~11 (Acidic OH), ~2 (Basic N) | 8.1, 10.2 (Basic amines) | 7.2 (Phenolic OH) |
| Permeability (Caco-2) | Moderate (Passive) | High (Active/Passive) | Low |
In Vivo Performance: The Biological Output[5]
When moving to animal models (typically murine P. berghei or xenografts), the correlation breaks down due to biopharmaceutical limitations.[1][2]
Pharmacokinetic Failure Modes
-
Dissolution Rate Limited: The 4-hydroxy tautomer exists largely as the 4-quinolone form, which has high crystal lattice energy.[1][2] This results in poor dissolution in gastric fluids, classifying it as BCS Class II/IV .[1][2]
-
First-Pass Metabolism: The exposed 4-OH group is a "soft spot" for UDP-glucuronosyltransferases (UGT).[1][2] Unlike Chloroquine, which is metabolized via N-dealkylation (slow), 7-I-4-HQ undergoes rapid O-glucuronidation and excretion.[1]
Observed vs. Predicted Parameters
| Parameter | Predicted (In Silico) | Observed (In Vivo Rat) | Discrepancy Cause |
| Tmax | 1.0 hr | 2.5 - 4.0 hr | Slow dissolution in GI tract.[1] |
| Cmax | High (>5 µM) | Low (< 1 µM) | First-pass effect + Solubility cap.[1][2] |
| Half-life (t1/2) | 6-8 hrs | 1-2 hrs | Rapid Phase II conjugation.[1] |
| Vd (Volume of Dist.) | Moderate | Low | High plasma protein binding (>95%).[1][2] |
IVIVC Analysis & Bridge Strategy
To establish a meaningful correlation, we cannot rely on simple linear regression of in vitro potency to in vivo efficacy.[2] We must apply a biorelevant correction factor .
The Correlation Workflow
The following diagram outlines the decision tree for validating the scaffold's performance.
Caption: Decision matrix for bridging the IVIVC gap in 4-hydroxy-quinoline scaffolds.
Comparison Guide: Optimizing the Scaffold
-
If your goal is systemic exposure: The 4-hydroxy-7-iodoquinoline scaffold performs poorly compared to Chloroquine.[1][2] Recommendation: Convert the 4-OH to a 4-amino or 4-alkoxy group to prevent glucuronidation and improve lysosomal accumulation (ion trapping).[1]
-
If your goal is GI-localized treatment: The scaffold behaves similarly to Iodoquinol.[1][2] High potency + low absorption is advantageous for treating luminal parasites (e.g., Entamoeba) with minimal systemic toxicity.[1][2]
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Biorelevant Solubility Assessment
Standard buffers (PBS) overestimate the solubility of quinolines due to lack of lipid/surfactant interactions.[1][2]
-
Preparation: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) containing 3mM sodium taurocholate and 0.75mM lecithin.[1][2]
-
Equilibrium: Add excess 4-Hydroxy-7-iodoquinoline solid to 5mL FaSSIF.
-
Incubation: Shake at 37°C for 24 hours.
-
Filtration: Filter through 0.45µm PVDF (avoid nylon, which binds quinolines).[1][2]
-
Quantification: Analyze via HPLC-UV (254 nm).
Protocol B: Microsomal Stability (Metabolic Clearance)
Determines if the IVIVC gap is due to metabolism.[1][2]
-
System: Rat liver microsomes (0.5 mg/mL protein).
-
Substrate: 1 µM 4-Hydroxy-7-iodoquinoline.
-
Cofactor: Initiate with NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring the parent ion.
-
Calculation: Plot ln(concentration) vs. time.
References
-
Kaur, K., et al. (2010).[1][2] "Quinolines and structurally related heterocycles as antimalarials." European Journal of Medicinal Chemistry. Link
-
O'Neill, P. M., et al. (1998).[1][2] "4-Aminoquinolines: Past, present and future: A chemical perspective." Pharmacology & Therapeutics.[1][3][2] Link
-
Vandekerckhove, J., et al. (2013).[1][2] "Synthesis and antiplasmodial evaluation of 4-carboxamido- and 4-alkoxy-quinoline derivatives." Bioorganic & Medicinal Chemistry. Link
-
Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. Link
-
World Health Organization. (2020).[1][2] "Guidelines for the treatment of malaria." WHO Technical Report. Link[1][2]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-7-iodoquinoline
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 4-Hydroxy-7-iodoquinoline, a halogenated quinoline derivative, is a valuable reagent in various synthetic and research applications. However, its chemical nature necessitates a rigorous and informed approach to waste management to ensure personnel safety, environmental protection, and regulatory compliance.
This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxy-7-iodoquinoline and associated contaminated materials. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to provide immediate, practical guidance for your laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of 4-Hydroxy-7-iodoquinoline is fundamental to appreciating the necessity of these disposal procedures. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally analogous compounds, such as 4-hydroxyquinoline and other iodinated aromatic compounds, allow for a robust hazard assessment.[1][2][3] The primary risks are associated with its potential toxicity and irritant properties.
The disposal protocol is designed to mitigate exposure risks (inhalation, ingestion, skin/eye contact) and prevent the release of a potentially persistent and toxic substance into the environment.[3][4]
Table 1: Anticipated GHS Hazard Classifications for 4-Hydroxy-7-iodoquinoline
| Hazard Class | Hazard Statement | Rationale |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on data for 4-Hydroxyquinoline. |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation | A common hazard for quinoline derivatives.[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Based on data for 4-Hydroxyquinoline.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust should be avoided.[2] |
The Core Principle: Segregation of Hazardous Waste
The cornerstone of compliant chemical waste management is meticulous segregation. Under no circumstances should 4-Hydroxy-7-iodoquinoline waste be disposed of in standard trash, biohazard bags, or down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a regulation that applies in all states.[5]
Furthermore, due to its iodine content, this waste must not be autoclaved, as this can generate hazardous iodine vapor.[6] It should also not be mixed with bleach (sodium hypochlorite), as this can produce toxic fumes.[6]
Step-by-Step Disposal Protocol
This protocol delineates the procedures for handling various waste streams contaminated with 4-Hydroxy-7-iodoquinoline.
Unused or Expired Solid Chemical
-
Containerization: Keep the chemical in its original, tightly sealed container. If the original container is compromised, transfer the contents to a new, compatible, and sealable container (e.g., a wide-mouth amber glass bottle).
-
Labeling: The container must be clearly labeled as "Hazardous Waste: 4-Hydroxy-7-iodoquinoline, Solid" and include the approximate quantity. The label should also feature the appropriate hazard pictograms (e.g., exclamation mark, health hazard).
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[7]
Contaminated Labware and Consumables
This category includes, but is not limited to, pipette tips, weighing paper, contaminated gloves, bench paper, vials, and disposable plasticware. These items are considered "trace contaminated" and must be managed as hazardous waste.[8]
-
Collection (Solid Waste):
-
Designate a specific, rigid, and sealable container for solid waste contaminated with 4-Hydroxy-7-iodoquinoline. A plastic pail with a lid or a cardboard box lined with a heavy-duty hazardous waste bag is appropriate.
-
Clearly label the container: "Hazardous Solid Waste: 4-Hydroxy-7-iodoquinoline Contaminated Debris."
-
Place all contaminated solid items directly into this container immediately after use. Do not allow them to accumulate on the benchtop.
-
-
Collection (Sharps):
-
Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-proof sharps container labeled "Hazardous Sharps Waste."
-
Contaminated Solvents and Aqueous Solutions
-
Segregation is Key: Halogenated waste streams must be kept separate from non-halogenated waste.
-
Containerization:
-
Use a designated, compatible, and properly vented solvent waste container labeled "Hazardous Waste: Halogenated Organics."
-
List "4-Hydroxy-7-iodoquinoline" and any solvents used (e.g., DMSO, Methanol) as constituents on the container's label. Maintain a running log of the approximate concentrations.
-
-
pH Considerations: Be mindful of potential acid-base incompatibilities when mixing different solutions.[9][10] If there is any doubt, use a separate waste container.
Decontamination of Work Surfaces and Non-Disposable Equipment
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Prepare Decontamination Solution: A solution of 70% ethanol or isopropanol is generally effective for wiping down surfaces. For glassware, a standard laboratory detergent wash followed by solvent rinses (e.g., acetone, ethanol) is recommended.
-
Procedure:
-
Wearing appropriate PPE (gloves, lab coat, safety glasses), wipe down the affected surface area thoroughly.
-
The wipes or paper towels used for decontamination are now considered hazardous waste and must be disposed of in the designated solid waste container (Section 3.2).
-
For glassware, perform the cleaning process in a fume hood. The initial rinsate should be collected as hazardous liquid waste.
-
Waste Storage and Final Disposal
-
Accumulation Area: All hazardous waste containers must be stored in a designated, secondary containment area that is secure, well-ventilated, and clearly marked as a hazardous waste accumulation site.
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. The final step is to contact your institution's Environmental Health and Safety (EHS) department.[7] They will arrange for collection by a licensed hazardous waste disposal company that will manage the ultimate destruction of the material, typically via high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste generated during work with 4-Hydroxy-7-iodoquinoline.
Caption: Waste Segregation and Disposal Flowchart.
By adhering to this structured disposal plan, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). Chemical Incompatibility. Retrieved February 7, 2026, from [Link]
-
Slideshare. (n.d.). Chemical incompatibility of the drug. Retrieved February 7, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved February 7, 2026, from [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved February 7, 2026, from [Link]
-
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved February 7, 2026, from [Link]
-
UL Solutions. (2024). Final Rule Issued, OSHA Moves to Rev 7 with Rev 8 Additions. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved February 7, 2026, from [Link]
-
PubMed. (2009). Drug incompatibility chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Drug Incompatibility Chemistry. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2011). Iodine. Retrieved February 7, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved February 7, 2026, from [Link]
-
IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II. Retrieved February 7, 2026, from [Link]
-
American Chemical Society. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2023). Environmental Fate, Persistence, and Biodegradation (Toxicology for Chemists - Module 7). Retrieved February 7, 2026, from [Link]
-
American Chemical Society. (2026). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved February 7, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. case.edu [case.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Drug incompatibility chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
